molecular formula C13H12N2OS B065663 2-[(4-Methylphenyl)thio]nicotinamide CAS No. 175135-83-8

2-[(4-Methylphenyl)thio]nicotinamide

カタログ番号: B065663
CAS番号: 175135-83-8
分子量: 244.31 g/mol
InChIキー: FGJYERMHEXAORL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-Methylphenyl)thio]nicotinamide is a synthetic nicotinamide analogue that serves as a critical research compound in oncology and chemical biology. Its primary research value lies in its role as a prodrug that is selectively metabolized by the NAD+ salvage pathway into an active metabolite that inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide biosynthesis. This molecule is recognized for its structural similarity to nicotinamide (Vitamin B3). Research indicates it is a substrate for the enzymes Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferase (NMNAT1), which process it into an adenine dinucleotide (AD) analogue within cells. This AD analogue acts as a potent inhibitor of IMPDH, leading to the depletion of guanine nucleotides, inhibition of RNA and DNA synthesis, and ultimately, cell death. This mechanism is particularly relevant for investigating novel treatments for nervous system cancers, such as Malignant Peripheral Nerve Sheath Tumors (MPNSTs). The potency of this compound is highly dependent on cellular nicotinamide levels, with significantly increased activity observed under nicotinamide-depleted conditions. This property makes it a valuable tool for studying NAD+ metabolism, nucleotide biosynthesis, and for developing targeted anti-cancer strategies that exploit the high metabolic demand of certain cancer cells.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-methylphenyl)sulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJYERMHEXAORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379264
Record name 2-[(4-methylphenyl)thio]nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175135-83-8
Record name 2-[(4-Methylphenyl)thio]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-methylphenyl)thio]nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-[(4-Methylphenyl)thio]nicotinamide and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Pro-Drug Strategy Targeting Neuronal Cancers

The treatment of aggressive nervous system cancers, such as malignant peripheral nerve sheath tumors (MPNST) and glioblastomas, remains a significant challenge in oncology.[1] A promising new class of therapeutic agents, thiophenyl derivatives of nicotinamide, has emerged from medicinal chemistry efforts, demonstrating selective toxicity towards these difficult-to-treat cancers.[1] While the specific compound 2-[(4-Methylphenyl)thio]nicotinamide is part of this broader class, its mechanism of action is best understood through the detailed investigation of its more potent analogue, designated as "compound 9" in pivotal studies.[1]

This guide provides a comprehensive overview of the core mechanism of action for this class of compounds. It details a sophisticated pro-drug strategy that hijacks a fundamental cellular metabolic pathway to generate a potent, targeted inhibitor in situ. This approach offers a novel therapeutic window for cancers that are heavily reliant on de novo purine biosynthesis.[1][2]

Part 1: The Core Mechanism - Metabolic Deception and Targeted Inhibition

The central mechanism of action for this compound and its analogues is not direct inhibition of a target protein, but rather a multi-step process of metabolic activation. These compounds act as mimics of nicotinamide (a form of vitamin B3), allowing them to enter and be processed by the ubiquitous nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1][3] This pathway, essential for maintaining cellular NAD+ levels, is exploited to convert the inert pro-drug into a toxic adenine dinucleotide derivative.[1]

Step 1: Cellular Uptake and Entry into the NAD+ Salvage Pathway

The structural similarity of these thiophenyl nicotinamide derivatives to endogenous nicotinamide is the key to their initial activity. Once administered, the compound is transported into the cell where it is recognized as a substrate by the first enzyme of the NAD+ salvage pathway.

Step 2: Metabolic Activation by NAMPT and NMNAT1

The activation is a two-step enzymatic process:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the NAD+ salvage pathway.[3] NAMPT mistakes the nicotinamide analogue for its natural substrate and catalyzes the addition of a phosphoribosyl group, converting it into a mononucleotide derivative (analogue-MN).[1]

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT1): This enzyme then takes the unnatural mononucleotide and attaches an adenosine monophosphate (AMP) moiety, completing the synthesis of the toxic adenine dinucleotide (analogue-AD).[1]

This bio-activation is critical; without the sequential action of both NAMPT and NMNAT1, the pro-drug remains inactive.[1]

Metabolic Activation Pathway ProDrug This compound (Pro-drug) AnalogueMN Analogue Mononucleotide (Analogue-MN) ProDrug->AnalogueMN NAMPT AnalogueAD Toxic Adenine Dinucleotide (Analogue-AD) AnalogueMN->AnalogueAD NMNAT1 IMPDH IMPDH AnalogueAD->IMPDH Inhibition CellDeath Cell Death IMPDH->CellDeath Depletion of Guanine Nucleotides

Caption: Metabolic activation cascade of thiophenyl nicotinamide derivatives.

Step 3: Target Engagement - Inhibition of IMPDH

The newly synthesized toxic adenine dinucleotide (analogue-AD) is the active drug. Its primary intracellular target is Inosine Monophosphate Dehydrogenase (IMPDH) .[1] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular signaling.[1]

The unnatural analogue-AD molecule potently inhibits IMPDH, leading to a rapid depletion of the cellular pool of guanosine triphosphate (GTP).[1][4]

Step 4: Downstream Consequences - Cytotoxicity in Cancer Cells

The inhibition of IMPDH and subsequent GTP depletion has profound effects on highly proliferative cells like cancer cells:

  • Inhibition of Macromolecular Synthesis: The lack of guanine nucleotides halts DNA and RNA synthesis, leading to cell cycle arrest.[5][6]

  • Induction of Cell Death: The severe metabolic stress and inability to replicate ultimately trigger apoptosis (programmed cell death).[4]

This mechanism is particularly effective in neuronal cancers like MPNST and glioblastomas, which have been shown to be highly dependent on the de novo purine biosynthesis pathway, making IMPDH a critical node of vulnerability.[1]

Part 2: Experimental Validation and Methodologies

The elucidation of this mechanism was the result of a series of rigorous experiments that provide a self-validating framework for assessing compounds in this class.

Genetic Screens to Identify Key Pathway Components

A crucial step in confirming the mechanism was the use of genetic screening.

  • Objective: To identify genes essential for the cytotoxic activity of the lead compounds.

  • Methodology: A genetic screen was performed on cancer cell lines treated with "compound 9". This screen identified that cells with loss-of-function mutations in NAMPT or NMNAT1 were resistant to the compound's effects.[1]

  • Causality: This provided direct evidence that the NAD+ salvage pathway was not just correlated with, but necessary for, the drug's activity, confirming its role in metabolically activating the pro-drug.[1]

Metabolite Analysis via Mass Spectrometry

To prove the formation of the proposed toxic metabolite, direct biochemical evidence was required.

  • Objective: To detect and quantify the formation of the unnatural adenine dinucleotide (analogue-AD) in cells and in vivo.

  • Protocol: LC-MS Metabolite Detection

    • Cell Culture: Culture iHCT116 cells in nicotinamide-free DMEM.

    • Treatment: Treat cells with 500 nM of the thiophenyl nicotinamide compound for a time course (e.g., 0, 2, 4, 8, 24 hours).

    • Metabolite Extraction: Harvest cells and perform a metabolite extraction using a suitable solvent system (e.g., 80% methanol).

    • LC-MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the masses corresponding to the predicted mononucleotide (analogue-MN) and adenine dinucleotide (analogue-AD) derivatives.[1]

  • Trustworthiness: The detection of these specific metabolites, which are absent in untreated cells, provides unequivocal proof of the metabolic conversion and validates the proposed bio-activation pathway.[1]

In Vitro Enzyme Inhibition Assays

Directly testing the effect of the activated metabolite on its putative target is essential.

  • Objective: To confirm that the analogue-AD, and not the parent pro-drug, inhibits IMPDH activity.

  • Protocol: IMPDH Activity Assay

    • Enzyme Source: Use purified recombinant human IMPDH2.

    • Reaction Mixture: Prepare a reaction buffer containing IMPDH2, its substrate inosine monophosphate (IMP), and the cofactor NAD+.

    • Inhibitor Addition: Add varying concentrations of the synthesized analogue-AD. The parent pro-drug should be used as a negative control.

    • Activity Measurement: Monitor the conversion of NAD+ to NADH by measuring the increase in absorbance at 340 nm.

    • Data Analysis: Calculate the IC50 value for the analogue-AD to determine its inhibitory potency.

  • Expertise: This experiment definitively separates the activity of the pro-drug from its active metabolite, confirming that the cytotoxicity is mediated by the inhibition of the specific downstream target, IMPDH.[1]

Experimental_Workflow cluster_in_vitro In Vitro / In Cellulo cluster_in_vivo In Vivo Compound Test Compound (e.g., this compound) CellViability Cell Viability Assay (e.g., MPNST cells) Compound->CellViability MetaboliteID Metabolite ID (LC-MS for Analogue-AD) Compound->MetaboliteID Confirm Activation GeneticScreen Genetic Screen (Identify NAMPT/NMNAT1) CellViability->GeneticScreen Determine Dependency EnzymeAssay IMPDH Inhibition Assay (with Analogue-AD) MetaboliteID->EnzymeAssay Test Active Form Xenograft MPNST Xenograft Model EnzymeAssay->Xenograft Proceed if potent Treatment Compound Administration (e.g., IP dosing) Xenograft->Treatment TumorGrowth Measure Tumor Growth Treatment->TumorGrowth Toxicity Assess Toxicity Treatment->Toxicity

Caption: A logical workflow for validating the mechanism of action.

Part 3: Quantitative Data and Therapeutic Outlook

ParameterCompoundValueTarget Cell Line
IC50 Compound 9< 500 nMiHCT116

Table 1: Representative potency of a lead thiophenyl nicotinamide derivative. Data synthesized from published findings.[1]

Therapeutic Implications and Future Directions

The mechanism of action of this compound and its analogues represents a highly innovative approach to cancer therapy.

  • Tumor-Activated Therapy: The requirement for metabolic activation by NAMPT and NMNAT1 means the potent cytotoxic agent is preferentially generated within cells, potentially reducing systemic toxicity.[1]

  • Targeting Metabolic Vulnerabilities: This strategy effectively exploits the reliance of certain cancers on de novo purine synthesis, a known hallmark of aggressive tumors.[1][2]

  • Blood-Brain Barrier Penetration: Critically for neuronal cancers, lead compounds in this class have been shown to cross the blood-brain barrier in mouse models and be activated within the central nervous system.[1]

Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in a wider range of IMPDH-dependent tumors, and investigating potential combination therapies to enhance their anti-cancer effects. The development of these tumor-activated IMPDH inhibitors stands as a promising new direction for treating devastating neuronal cancers.[1]

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central. Available at: [Link]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. PubMed Central. Available at: [Link]

  • Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. PubMed Central. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • Nicotinamide inhibits alkylating agent-induced apoptotic neurodegeneration in the developing rat brain. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. PubMed. Available at: [Link]

  • Thionicotinamide (ThioNa) causes a rise in cellular ROS levels and... ResearchGate. Available at: [Link]

  • What is the mechanism of Nicotinamide? Patsnap Synapse. Available at: [Link]

  • Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+. PLOS Biology. Available at: [Link]

  • Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. SpringerLink. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylsulfonylnicotinamide Derivatives as Novel Antitumor Inhibitors. PubMed. Available at: [Link]

  • Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. PubMed. Available at: [Link]

  • Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. PubMed Central. Available at: [Link]

  • Thionicotinamide (ThioNa) is a prodrug of NADS and NADPS. (A) All three... ResearchGate. Available at: [Link]

  • Nicotinamide Adenine Dinucleotide and Signaling Transduction. ResearchGate. Available at: [Link]

  • The Influence of Nicotinamide on Health and Disease in the Central Nervous System. PubMed Central. Available at: [Link]

  • NAD metabolites interfere with proliferation and functional properties of THP-1 cells. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. Available at: [Link]

  • Nicotinamide riboside kinase structures reveal new pathways to NAD+. PubMed. Available at: [Link]

Sources

Spectroscopic Characterization of 2-[(4-Methylphenyl)thio]nicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-[(4-Methylphenyl)thio]nicotinamide, a molecule of significant interest due to its potential pharmacological applications. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we present a detailed roadmap for researchers, scientists, and drug development professionals. This guide is designed not merely as a list of procedures, but as an explanatory journey into the causality behind experimental choices and the interpretation of the resulting data.

The structural integrity and purity of a potential drug candidate are paramount. Spectroscopic characterization provides the definitive fingerprint of a molecule, enabling its unambiguous identification and forming the basis for all subsequent biological and toxicological evaluations. For this compound, a compound featuring a nicotinamide core linked to a 4-methylphenylthio moiety, a multi-faceted spectroscopic approach is essential to confirm its identity and purity.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is the first step in predicting and interpreting spectroscopic data. This compound comprises a pyridine ring, an amide group, a thioether linkage, and a p-substituted aromatic ring. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques employed.

cluster_nicotinamide Nicotinamide Moiety cluster_thioether Thioether Linkage cluster_tolyl (4-Methylphenyl) Moiety N1 N C2 C N1->C2 C3 C C2->C3 S S C2->S C4 C C3->C4 C_amide C=O C3->C_amide C5 C C4->C5 C6 C C5->C6 C6->N1 N_amide NH₂ C_amide->N_amide C1_tolyl C S->C1_tolyl C2_tolyl C C1_tolyl->C2_tolyl C3_tolyl C C2_tolyl->C3_tolyl C4_tolyl C C3_tolyl->C4_tolyl C5_tolyl C C4_tolyl->C5_tolyl C_methyl CH₃ C4_tolyl->C_methyl C6_tolyl C C5_tolyl->C6_tolyl C6_tolyl->C1_tolyl

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the nicotinamide and the 4-methylphenyl groups. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H6 (Nicotinamide)8.5 - 8.7dd~4.8, ~1.8Downfield shift due to proximity to the electronegative nitrogen and the thioether group.
H4 (Nicotinamide)8.0 - 8.2dd~7.8, ~1.8Influenced by the ring nitrogen and the amide group.
H5 (Nicotinamide)7.3 - 7.5dd~7.8, ~4.8Typical aromatic proton in a pyridine ring.
Amide (-NH₂)7.5 - 8.5br s (2H)-Broad signals due to quadrupolar relaxation and potential hydrogen bonding.
H2'/H6' (p-Tolyl)7.3 - 7.5d~8.0Protons ortho to the sulfur atom.
H3'/H5' (p-Tolyl)7.1 - 7.3d~8.0Protons meta to the sulfur atom.
Methyl (-CH₃)2.3 - 2.5s (3H)-Characteristic singlet for a tolyl methyl group.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help in observing the exchangeable amide protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a series of singlets, each corresponding to a unique carbon environment.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (Amide)165 - 170Typical chemical shift for an amide carbonyl carbon.
C2 (Nicotinamide)155 - 160Carbon directly attached to the thioether linkage and the ring nitrogen.
C6 (Nicotinamide)150 - 155Influenced by the ring nitrogen.
C4 (Nicotinamide)135 - 140Aromatic carbon in the pyridine ring.
C1' (p-Tolyl)130 - 135Carbon attached to the sulfur atom.
C4' (p-Tolyl)138 - 142Carbon bearing the methyl group.
C3/C5 (Nicotinamide)120 - 130Aromatic carbons in the pyridine ring.
C2'/C6', C3'/C5' (p-Tolyl)125 - 135Aromatic carbons of the tolyl group.
Methyl (-CH₃)20 - 25Aliphatic carbon of the methyl group.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: Several hundred to thousands of scans may be necessary.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a valuable fingerprint of the functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3100N-H stretchAmide (-NH₂)
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchMethyl (-CH₃)
1680 - 1650C=O stretch (Amide I)Amide
1620 - 1580N-H bend (Amide II)Amide
1600 - 1450C=C and C=N stretchAromatic and Pyridine rings
1300 - 1000C-N and C-S stretchAmide and Thioether
850 - 800C-H out-of-plane bendp-disubstituted aromatic ring

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

  • Data Processing: A background spectrum of the empty sample compartment (or KBr pellet) is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and, through fragmentation analysis, can reveal structural details.

Predicted Mass Spectrometry Data:

The molecular weight of this compound (C₁₃H₁₂N₂OS) is 244.32 g/mol .

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 244.

  • Isotope Peaks: Due to the natural abundance of ¹³C and ³⁴S, peaks at m/z = 245 (M+1) and m/z = 246 (M+2) will be observed.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion will likely proceed through several pathways, with cleavage at the weaker bonds being favored.

M [C₁₃H₁₂N₂OS]⁺ m/z = 244 F1 [C₆H₄SCH₃]⁺ m/z = 123 M->F1 Cleavage of C-S bond F2 [C₆H₄N₂O]⁺ m/z = 120 M->F2 Cleavage of C-S bond F5 [C₇H₇]⁺ m/z = 91 F1->F5 - S F3 [C₅H₄N-C=O]⁺ m/z = 106 F2->F3 - NH₂ F4 [C₅H₄N]⁺ m/z = 78 F3->F4 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Key Predicted Fragments:

m/z Proposed Fragment Ion Origin
123[CH₃-C₆H₄-S]⁺Cleavage of the C-S bond, retaining the tolylthio moiety.
120[NC₅H₄-CONH]⁺Cleavage of the C-S bond, retaining the nicotinamide moiety with loss of a hydrogen.
106[NC₅H₄-CO]⁺Loss of the amide group from the nicotinamide fragment.
91[C₇H₇]⁺Tropylium ion, a common fragment from tolyl groups.
78[C₅H₄N]⁺Pyridyl cation from the fragmentation of the nicotinamide ring.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced directly via a solid probe or, more commonly, after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique, typically used with LC-MS, which often results in a prominent molecular ion peak with less fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their m/z ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. It is particularly useful for analyzing compounds with conjugated systems.

Predicted UV-Vis Absorption:

This compound contains two main chromophores: the substituted pyridine ring and the substituted benzene ring. The conjugation between these systems through the thioether linkage is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual chromophores.

  • Nicotinamide Absorption: Typically shows absorption maxima around 210 nm and 260 nm.[1]

  • 4-Methylbenzenethiol Absorption: Has absorption maxima around 271 nm and 278 nm.[2]

For the combined molecule, absorption maxima are predicted to be in the range of 270-320 nm , indicative of the extended π-system.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength Range: 200 - 400 nm.

    • Blank: Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition: The absorbance is measured as a function of wavelength.

Conclusion

The spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and UV-Vis spectroscopy, along with mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing the data from these methods, researchers can confidently confirm the identity, purity, and structure of this promising molecule, thereby enabling its further development in the pharmaceutical pipeline. This guide provides the foundational knowledge and experimental framework to achieve this critical step with scientific rigor and confidence.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7811, 4-Methylbenzenethiol. [Link].

  • Theis, T. et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.
  • Biological Magnetic Resonance Bank. Entry bmse000281 for Nicotinamide. [Link].

  • SIELC Technologies. UV-Vis Spectrum of Nicotinamide. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. [Link].

  • Q Magnetics. (2021, October 10). There's a lot going on in nicotinamide at 125 MHz. [Link].

  • Ramalingam, S. et al. (2011). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 229-236.
  • Tramšek, M. et al. (2021). Mass spectrometry identification of nicotinamide mononucleotide (NMN). ResearchGate. [Link].

  • Chinese Journal of Natural Medicines. (2016). The mass spectrum of nicotinamide in ESI+ mode proposed (A) and MS fragmentation mechanism (B).
  • Ramalingam, S. et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. ResearchGate. [Link].

  • Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. [Link].

  • ResearchGate. Dependences of temperature coefficients of chemical shifts of nicotinamide C(7) atom on binary solvent composition. [Link].

  • Doc Brown's Chemistry. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis. [Link].

  • NIST WebBook. Niacinamide. [Link].

  • mzCloud. Nicotinamide. [Link].

  • Journal of Chemical and Pharmaceutical Research. (2015). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 7(3), 1165-1173.
  • ResearchGate. FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate. [Link].

  • National Institutes of Health. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. [Link].

Sources

An In-depth Technical Guide to 2-[(4-Methylphenyl)thio]nicotinamide: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Methylphenyl)thio]nicotinamide is a sulfur-containing derivative of nicotinamide, a form of vitamin B3. This compound belongs to the class of thioether derivatives of pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a 4-methylphenylthio (p-tolylthio) group at the 2-position of the nicotinamide scaffold can significantly modulate its physicochemical properties and biological functions. This guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for this compound, along with an exploration of its potential biological significance based on related compounds.

Chemical Structure and Properties

Molecular Structure:

The molecule consists of a pyridine ring substituted at the 3-position with a carboxamide group (nicotinamide core). At the 2-position, a sulfur atom connects the pyridine ring to a p-tolyl group.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted and Inferred):

PropertyValueSource/Basis
Molecular Formula C₁₃H₁₂N₂OSCalculated
Molecular Weight 244.32 g/mol Calculated
Appearance Likely a white to off-white crystalline solid.Inferred from related compounds like thionicotinamide[1].
Melting Point Not available. The related precursor, 2-[(4-Methylphenyl)thio]nicotinic acid, has a melting point. However, amidation can significantly alter this.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General solubility of similar organic molecules.
pKa The pyridine nitrogen is expected to be weakly basic.Inferred from the electronic effects of the substituents.

Synthesis Protocol

A robust and reliable synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-[(4-Methylphenyl)thio]nicotinic acid (CAS No: 955-53-3)[2]. This method, adapted from general procedures for the synthesis of nicotinamide derivatives, involves the activation of the carboxylic acid followed by amidation[3].

Step 1: Synthesis of 2-[(4-Methylphenyl)thio]nicotinoyl chloride

This initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride.

Materials:

  • 2-[(4-Methylphenyl)thio]nicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if using thionyl chloride and heating)

  • Rotary evaporator

Procedure:

  • To a solution of 2-[(4-Methylphenyl)thio]nicotinic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-[(4-Methylphenyl)thio]nicotinoyl chloride. This intermediate is typically used in the next step without further purification due to its reactivity.

Step 2: Synthesis of this compound

The crude acyl chloride is then reacted with an ammonia source to form the final amide product.

Materials:

  • Crude 2-[(4-Methylphenyl)thio]nicotinoyl chloride

  • Aqueous ammonia solution (e.g., 28-30%) or ammonia gas in an appropriate solvent

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Dissolve the crude 2-[(4-Methylphenyl)thio]nicotinoyl chloride in anhydrous DCM or THF.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure compound.

Experimental Workflow Diagram:

start Start: 2-[(4-Methylphenyl)thio]nicotinic acid step1 Step 1: Acyl Chloride Formation - Add Oxalyl Chloride & cat. DMF in DCM - Stir at RT, 2-4h start->step1 intermediate Intermediate: 2-[(4-Methylphenyl)thio]nicotinoyl chloride (crude) step1->intermediate step2 Step 2: Amidation - Dissolve in DCM/THF - Add aq. Ammonia (ice bath) - Stir at RT, 1-2h intermediate->step2 workup Workup - Quench with water - Extract with DCM - Wash with brine, dry, and concentrate step2->workup purification Purification - Silica Gel Column Chromatography or - Recrystallization workup->purification end_product Final Product: this compound purification->end_product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), showing characteristic coupling patterns for a 2,3-disubstituted pyridine.

  • Aromatic Protons (p-Tolyl Ring): Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

  • Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm, corresponding to the methyl group on the p-tolyl ring.

  • Amide Protons: One or two broad singlets (depending on the solvent and concentration) in the downfield region (typically δ 7.5-8.5 ppm), corresponding to the -NH₂ group. These signals may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm) corresponding to the carbons of the pyridine and p-tolyl rings.

  • Methyl Carbon: A signal in the aliphatic region (typically δ 20-25 ppm).

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • N-H Stretching: Two bands in the region of 3100-3400 cm⁻¹, characteristic of the primary amide.

  • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): A band around 1600-1640 cm⁻¹.

  • C-N Stretching: A band around 1400 cm⁻¹.

  • C-S Stretching: A weaker band in the region of 600-800 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 244.32). High-resolution mass spectrometry (HRMS) would provide the exact mass.

  • Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the amide group, the p-tolyl group, and cleavage of the thioether bond.

Potential Biological Significance and Applications

While this compound has not been extensively studied, its structural features suggest several potential areas of biological activity, primarily based on the known pharmacology of nicotinamide and related thioether compounds.

  • Metabolic Modulation: Nicotinamide is a precursor to NAD⁺, a critical coenzyme in cellular redox reactions and energy metabolism[4]. Thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD⁺ salvage pathway, leading to the formation of unnatural NAD⁺ analogs[5]. These analogs can act as inhibitors of enzymes like inosine monophosphate dehydrogenase (IMPDH), which is a target for antiviral and anticancer therapies[5].

  • Enzyme Inhibition: The thioether linkage and the aromatic rings provide opportunities for interactions with various enzyme active sites. The structural similarity to other biologically active nicotinamide derivatives suggests potential inhibitory activity against a range of enzymes involved in signaling pathways.

  • Antifungal and Antimicrobial Activity: Nicotinic acid derivatives are the core structures of several successful fungicides and insecticides[3]. The combination of a nicotinamide scaffold with a thiophene or phenylthio group has been explored for the development of new agrochemicals with fungicidal properties[3].

  • Neurodegenerative Diseases: Nicotinamide itself has been investigated for its neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's diseases[4]. The modified structure of this compound could offer altered blood-brain barrier permeability and target engagement, making it a candidate for further investigation in this area.

Logical Relationship of Potential Biological Activity:

Compound This compound Metabolism Metabolized by NAD+ Salvage Pathway Compound->Metabolism Analogs Formation of Unnatural NAD+ Analogs Metabolism->Analogs Inhibition Inhibition of IMPDH and other enzymes Analogs->Inhibition Activity Potential Therapeutic/Biological Activity Inhibition->Activity

Caption: Potential mechanism of action for this compound.

Conclusion

This compound is a compound with significant potential for research in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from closely related compounds. The proposed synthetic route is practical and relies on readily available starting materials. The predicted spectroscopic data offer a clear roadmap for the structural elucidation of the synthesized compound. Furthermore, the potential biological activities, particularly in the context of metabolic modulation and enzyme inhibition, warrant further investigation of this and related nicotinamide thioethers. This guide serves as a valuable resource for researchers embarking on the synthesis and exploration of this promising molecule.

References

  • PubChem. Thionicotinamide. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8763. [Link]

  • Pla, M., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. [Link]

  • Yang, J., & Adams, J. D. (2004). Nicotinamide and its Pharmacological Properties for Clinical Therapy. Drug Design Reviews-Online, 1(4), 375-381. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Thiophenyl Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Mechanistic Approach to Drug Discovery

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel chemical entities demands more than simple phenotypic screening. A deep, mechanistic understanding of a compound's interaction with cellular machinery is paramount. This guide is designed for researchers, scientists, and drug development professionals investigating the promising class of thiophenyl nicotinamide derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, constructing a logical, self-validating framework for the in vitro characterization of these compounds. Our central case study will focus on a fascinating pro-drug mechanism where these derivatives are bioactivated within the cell to become potent enzyme inhibitors.

Chapter 1: The Central Hypothesis - Bioactivation via the NAD⁺ Salvage Pathway

Recent breakthroughs have revealed that certain thiophenyl nicotinamide derivatives do not act as direct inhibitors of a specific target. Instead, their structural similarity to nicotinamide allows them to hijack the essential Nicotinamide Adenine Dinucleotide (NAD⁺) salvage pathway.[1] This pathway, crucial for maintaining cellular NAD⁺ levels, is often upregulated in cancer cells to meet their high metabolic demands, making it an attractive therapeutic vulnerability.[2][3]

The core hypothesis is that these compounds act as substrates for the rate-limiting enzymes in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferase (NMNAT1).[1][4] This enzymatic conversion metabolizes the thiophenyl nicotinamide derivative into an unnatural, toxic NAD⁺ analogue. This newly formed molecule is the true active drug, which then inhibits a downstream enzyme critical for cell survival, Inosine Monophosphate Dehydrogenase (IMPDH).[1][5] IMPDH is essential for the de novo biosynthesis of purines, the building blocks of DNA and RNA.[1]

This "Trojan horse" strategy suggests a multi-step validation process is required to fully characterize the mechanism of action.

Overall Experimental Workflow

The logical flow of investigation begins with assessing the compound's effect on cell viability and then systematically dissects the proposed pathway to validate each step of the bioactivation and inhibition cascade.

G cluster_0 Biochemical Validation A Initial Screening: Cell Viability & Cytotoxicity Assays B Target Engagement Analysis: Is the NAD+ Salvage Pathway Involved? A->B Causality Check C Mechanism Confirmation: Identification of the Ultimate Effector B->C D Phenotypic Consequence: Cell Fate Analysis (Apoptosis & Cell Cycle) C->D Link to Cellular Effect G A Compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE Separation B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-Cleaved PARP) E->F G Secondary Antibody Incubation F->G H Signal Detection (Chemiluminescence) G->H

Caption: Standard workflow for Western blot analysis.

Protocol: Western Blot for Apoptosis Markers

  • Sample Preparation: Treat cells with the thiophenyl derivative at 1x and 5x the IC50 concentration for 24-48 hours. Collect both adherent and floating cells to ensure apoptotic bodies are included. [6]2. Lysis: Lyse the cell pellet in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. [6]3. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. 4. SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel. [6]5. Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. 6. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [6]7. Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP.

    • Also probe for total PARP and a loading control (e.g., β-actin or GAPDH) on the same or parallel blots.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate. [6]

Cell Cycle Analysis

Causality: DNA replication is a prerequisite for cell division and is confined to the S phase of the cell cycle. Depleting the pool of purines through IMPDH inhibition is expected to stall DNA replication, leading to an arrest of cells in the S phase. Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cycle based on their DNA content. [7][8] Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at IC50 concentrations for time points that precede widespread apoptosis (e.g., 12, 24 hours).

  • Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C. [9]4. Staining:

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. (RNase is crucial to prevent staining of double-stranded RNA). [9] * Incubate in the dark for 20-30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the PE-Texas Red channel.

  • Analysis: Gate on single cells and generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. [8]Model the histogram data to quantify the percentage of cells in each phase.

Chapter 5: Data Synthesis and Interpretation

A key aspect of robust scientific reporting is the clear and concise presentation of quantitative data.

Table 1: Summary of In Vitro Pharmacological Data (Hypothetical)
Assay TypeCompoundIC50 / EC50 (µM)Key Insight
Cell Viability Thiophenyl Nicotinamide-X0.25Potent cytotoxic agent.
FK866 (Control)0.01
NAD⁺ Synthesis (Cell-Free) Thiophenyl Nicotinamide-X> 50Not a direct inhibitor of NAMPT/NMNAT1.
FK866 (Control)0.005Validates assay performance.
IMPDH Inhibition Thiophenyl-AD Analogue0.05Metabolite is a potent IMPDH inhibitor.
Guanosine Rescue Thiophenyl Nicotinamide-X0.25
Thiophenyl Nicotinamide-X + Guanosine15.5 (>60-fold shift)Confirms IMPDH inhibition is the primary MoA.

Conclusion

The in vitro study of thiophenyl nicotinamide derivatives serves as a powerful case study in modern drug discovery. By moving beyond simple cytotoxicity screening to a hypothesis-driven, multi-faceted investigation, we can build a self-validating body of evidence. The workflow described herein—from cell-free enzymatic assays and intracellular metabolite measurements to definitive rescue experiments and phenotypic analysis—constructs a logical and compelling narrative of the compound's mechanism of action. This rigorous, causality-focused approach is essential for identifying promising drug candidates and building the confidence needed to advance them toward clinical development.

References

  • Theodoropoulos, P. C., Guo, H. H., Wang, W., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1339-1350. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2024). Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Bioinorganic Chemistry and Applications. [Link]

  • Li, M., Zhang, H., Liu, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • University of Texas Southwestern Medical Center. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. University of Texas Southwestern Medical Center Research. [Link]

  • Hawash, M., Qneibi, M., Jaradat, N., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

  • PubMed. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. [Link]

  • DiVA portal. (2020). Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. DiVA. [Link]

  • PubMed Central. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PMC. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • PubMed Central. (2020). Efficient Assay and Marker Significance of NAD+ in Human Blood. PMC. [Link]

  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assays. Cell Biolabs. [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • PubMed Central. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC. [Link]

  • PubMed Central. (2014). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • ResearchGate. (2023). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. [Link]

  • PubMed. (2018). Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • R-Biopharm. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. R-Biopharm. [Link]

  • Patsnap Synapse. (2024). What NAMPT inhibitors are in clinical trials currently? Patsnap. [Link]

  • PubMed. (2024). Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives. PubMed. [Link]

Sources

An In-depth Technical Guide to 2-[(4-Methylphenyl)thio]nicotinamide: A Pro-Drug Approach to IMPDH Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the enzyme inosine monophosphate dehydrogenase (IMPDH) has emerged as a critical node in cellular proliferation and a validated target for immunosuppressive, antiviral, and oncological therapies. This technical guide provides a comprehensive overview of 2-[(4-Methylphenyl)thio]nicotinamide, a novel small molecule inhibitor of IMPDH. We delve into its unique mechanism of action as a pro-drug, its synthesis, and the requisite methodologies for its evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating next-generation IMPDH inhibitors.

The Strategic Imperative for Targeting IMPDH

Inosine monophosphate dehydrogenase (IMPDH) is a pivotal, rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] This pathway is essential for the synthesis of DNA and RNA, as well as for a multitude of cellular processes reliant on guanosine triphosphate (GTP), including signal transduction and energy transfer.[3] Consequently, rapidly proliferating cells, such as activated lymphocytes and cancer cells, exhibit a heightened dependence on IMPDH activity, making it an attractive therapeutic target.[2][4] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby inducing cytostatic effects and hindering the proliferation of these pathological cells.[4]

This compound: A Pro-Drug Strategy

This compound belongs to a class of thiophenyl derivatives of nicotinamide that function as pro-drugs. These compounds are designed to be metabolized by the nicotinamide adenine dinucleotide (NAD) salvage pathway into toxic NAD analogs that subsequently inhibit IMPDH.[1][3] This bio-activation strategy offers the potential for enhanced selectivity and reduced off-target effects.

Mechanism of Action: A Two-Step Activation Cascade

The inhibitory action of this compound is not direct but rather a consequence of its intracellular conversion. The proposed mechanism involves a two-step enzymatic cascade:

  • Conversion to a Mononucleotide Derivative: The nicotinamide moiety of the compound serves as a substrate for nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway. NAMPT catalyzes the conversion of the pro-drug into its corresponding mononucleotide derivative.[1]

  • Formation of a Toxic NAD Analog: The mononucleotide is then further metabolized by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form an unnatural adenine dinucleotide (AD) analog.[1] This toxic AD derivative is the active inhibitor of IMPDH.

This elegant pro-drug approach leverages the inherent metabolic machinery of the target cells for its activation, a hallmark of sophisticated drug design.

Mechanism of Action Figure 1: Bio-activation of this compound Pro_drug This compound (Pro-drug) MN_derivative Mononucleotide Derivative Pro_drug->MN_derivative NAMPT Toxic_AD_analog Toxic AD Analog (Active Inhibitor) MN_derivative->Toxic_AD_analog NMNAT IMPDH IMPDH Toxic_AD_analog->IMPDH Inhibition Guanine_synthesis Guanine Nucleotide Synthesis IMPDH->Guanine_synthesis Catalyzes Cell_proliferation Cell Proliferation IMPDH->Cell_proliferation Guanine_synthesis->Cell_proliferation Enables

Caption: Bio-activation pathway of this compound.

Synthesis of this compound

Proposed Synthetic Protocol

This protocol is adapted from general methods for the synthesis of related nicotinamide derivatives.[4][5]

Materials:

  • 2-Chloronicotinamide

  • 4-Methylthiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 2-chloronicotinamide (1.0 eq) in DMF, add 4-methylthiophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield this compound.

Synthesis Workflow Figure 2: Proposed Synthesis Workflow Start Start Materials: - 2-Chloronicotinamide - 4-Methylthiophenol - K₂CO₃, DMF Reaction Reaction at 80-100 °C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A streamlined workflow for the proposed synthesis.

In Vitro Evaluation: A Multi-faceted Approach

A rigorous in vitro evaluation is paramount to characterizing the biological activity of this compound. This involves a battery of assays to determine its potency, selectivity, and mechanism of action.

IMPDH Inhibition Assay

The direct inhibitory effect of the bio-activated form of the compound on IMPDH activity can be assessed using a biochemical assay.

Principle: This assay measures the enzymatic conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) by monitoring the concomitant reduction of NAD⁺ to NADH. The increase in NADH absorbance at 340 nm is proportional to the enzyme activity.

Protocol:

  • Recombinant IMPDH: Utilize purified recombinant human IMPDH2.

  • Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, and 2 mM DTT.

  • Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, IMP (e.g., 200 µM), and NAD⁺ (e.g., 200 µM).

  • Inhibitor Addition: Add varying concentrations of the pre-activated compound (the toxic AD analog, if available) or the pro-drug itself to assess the requirement for cellular metabolism. Include a vehicle control (e.g., DMSO).

  • Enzyme Initiation: Initiate the reaction by adding recombinant IMPDH2.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor.

Cell Proliferation and Cytotoxicity Assays

Assessing the impact of the pro-drug on the viability of cancer cell lines is a crucial step. A potent analog of this compound, referred to as compound 9, has demonstrated an IC₅₀ of 9.17 nM in S462 cells when cultured in nicotinamide-free media.[1]

Principle: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay are commonly used to measure the metabolic activity of cells, which correlates with cell number.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cell lines (e.g., a panel of leukemia, lymphoma, or solid tumor lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value.

Table 1: Representative In Vitro Activity of a Potent Analog (Compound 9)

Cell LineCulture ConditionIC₅₀ (nM)Reference
S462Nicotinamide-free DMEM9.17[1]
S462DMEM + 1.4 µM Nicotinamide51.4[1]
S462DMEM + 37 µM Nicotinamide1840[1]

Note: The potency of these compounds is highly dependent on the concentration of nicotinamide in the culture medium, which competes for the active site of NAMPT.

In Vivo Evaluation: Assessing Efficacy and Toxicity

Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety profile of this compound. While specific in vivo data for the title compound is not publicly available, studies on the related compound, thionicotinamide, provide valuable insights into potential experimental designs.[6]

Xenograft Models for Efficacy Studies

Principle: Human cancer cell lines are implanted into immunocompromised mice to establish tumors. The effect of the test compound on tumor growth is then monitored.

Protocol:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant a suspension of a relevant cancer cell line into the flanks of the mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various dose levels and schedules. The control group receives the vehicle. For instance, a dosing regimen of 100 mg/kg every other day has been used for thionicotinamide.[6]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Preliminary Toxicity Assessment

Principle: Monitor the general health and well-being of the animals during the efficacy study to identify any overt signs of toxicity.

Parameters to Monitor:

  • Body Weight: Record the body weight of the mice regularly. Significant weight loss can be an indicator of toxicity.

  • Clinical Observations: Observe the animals for any changes in behavior, appearance, or activity levels.

  • Organ Histopathology: At the end of the study, major organs can be collected for histopathological analysis to identify any tissue damage.

It is noteworthy that in studies with thionicotinamide, no significant neurotoxicity was observed.[6]

Physicochemical Properties: Considerations for Drug Development

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not available, estimations based on its structure can provide initial guidance.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeSignificance
Molecular Weight~244.3 g/mol Adherence to Lipinski's Rule of Five
logP2.5 - 3.5Indicates good lipophilicity for membrane permeability
Aqueous SolubilityLow to moderateMay require formulation strategies for oral delivery

Note: These are estimated values and require experimental verification.

Conclusion and Future Directions

This compound represents a promising pro-drug approach for the inhibition of IMPDH. Its unique bio-activation mechanism offers the potential for improved therapeutic indices. The methodologies outlined in this guide provide a robust framework for its synthesis and comprehensive preclinical evaluation. Future research should focus on obtaining specific experimental data for the title compound, including its detailed synthesis, in vitro potency against a broad panel of cell lines, and in vivo efficacy and toxicity in relevant animal models. Such studies will be instrumental in advancing this promising class of IMPDH inhibitors towards clinical development.

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. [Link][1]

  • Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. Molecular Pharmacology. [Link][6]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link][5]

  • What are IMPDH inhibitors and how do they work? Patsnap Synapse. [Link][4]

  • IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. [Link][2]

  • Inosine-5′-monophosphate dehydrogenase. Wikipedia. [Link][3]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-Methylphenyl)thio]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Methylphenyl)thio]nicotinamide is a synthetic molecule belonging to the class of nicotinamide derivatives. Nicotinamide, the amide form of vitamin B3, is a fundamental precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and various signaling pathways.[1][2] The structural modification of the nicotinamide scaffold is a common strategy in medicinal chemistry to develop novel therapeutic agents. The introduction of a p-tolylthio group at the 2-position of the pyridine ring, as in this compound, significantly alters the molecule's physicochemical properties and can impart novel biological activities.

Recent studies on related thiophenyl derivatives of nicotinamide have shown that they can act as substrates for enzymes in the NAD salvage pathway, leading to the formation of unnatural NAD derivatives.[3] These derivatives can exhibit inhibitory activity against key enzymes such as inosine monophosphate dehydrogenase (IMPDH), a target for antiviral and anticancer therapies.[3] This positions this compound as a compound of interest for further investigation in drug discovery, particularly in oncology and virology.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, a proposed synthetic route, and detailed experimental protocols for its characterization. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel nicotinamide-based therapeutics.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, the following physicochemical properties are predicted based on the known properties of its structural analogs and computational models.

PropertyPredicted Value/CharacteristicRationale and Comparative Analysis
Molecular Formula C₁₃H₁₂N₂OSDerived from its chemical structure.
Molecular Weight 244.32 g/mol Calculated from the molecular formula.
Melting Point 130 - 150 °CEstimated based on related nicotinamide derivatives. For comparison, N'-Methylnicotinamide has a melting point of 102-105 °C.[4] The introduction of the larger, more rigid p-tolylthio group is expected to increase the melting point.
Aqueous Solubility PoorThe parent molecule, nicotinamide, has good aqueous solubility (approx. 10 mg/mL in PBS at pH 7.2).[5] However, the introduction of the lipophilic p-tolylthio group is expected to significantly decrease its solubility in aqueous media.
Organic Solvent Solubility Soluble in DMSO and DMFNicotinamide is soluble in DMSO and DMF.[5] It is predicted that this compound will also be soluble in these polar aprotic solvents, which are commonly used for dissolving drug candidates for in vitro assays.
pKa Pyridine Nitrogen: ~3-4Amide N-H: ~17The pKa of the pyridine nitrogen in nicotinamide is approximately 3.3. The electron-donating nature of the sulfur atom at the 2-position may slightly increase this value. The amide proton is generally not acidic and has a very high pKa.
LogP ~2.5 - 3.5The calculated XLogP3 for thionicotinamide is 0.7.[6] The addition of a p-tolyl group (LogP contribution ~2.0-2.5) would be expected to increase the LogP significantly. This suggests the compound is moderately lipophilic.
LogD at pH 7.4 ~2.5 - 3.5Given that the estimated pKa of the pyridine nitrogen is well below 7.4, the compound will be predominantly in its neutral form at physiological pH. Therefore, the LogD at pH 7.4 is expected to be very similar to the LogP.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is outlined below. This proposed pathway is based on established synthetic methodologies for related nicotinamide derivatives.

SynthesisWorkflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation Start 2-Chloronicotinic Acid Intermediate 2-[(4-Methylphenyl)thio]nicotinic Acid Start->Intermediate Heat Reagent1 4-Methylthiophenol Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent1->Intermediate AcylChloride 2-[(4-Methylphenyl)thio]nicotinoyl chloride Intermediate->AcylChloride Anhydrous conditions Reagent2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent2->AcylChloride FinalProduct This compound AcylChloride->FinalProduct Room Temperature Reagent3 Ammonia (NH₃) in a suitable solvent (e.g., Dioxane) Reagent3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Protocol:

Step 1: Synthesis of 2-[(4-Methylphenyl)thio]nicotinic acid

  • To a solution of 2-chloronicotinic acid (1 equivalent) in dimethylformamide (DMF), add 4-methylthiophenol (1.1 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 2-[(4-Methylphenyl)thio]nicotinic acid.

Step 2: Synthesis of 2-[(4-Methylphenyl)thio]nicotinoyl chloride

  • Suspend 2-[(4-Methylphenyl)thio]nicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (2-3 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (as indicated by the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude 2-[(4-Methylphenyl)thio]nicotinoyl chloride in an anhydrous solvent such as dioxane or tetrahydrofuran (THF).

  • Bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Spectroscopic and Chromatographic Data

AnalysisPredicted Data
¹H NMR * Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position is expected to be the most downfield.
  • p-Tolyl Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four aromatic protons. A singlet around δ 2.3-2.5 ppm for the methyl group protons.

  • Amide Protons: Two broad singlets in the downfield region (δ 7.5-8.5 ppm), which may be exchangeable with D₂O. | | ¹³C NMR | * Pyridine Ring Carbons: Six signals in the aromatic region (δ 120-160 ppm). The carbon bearing the sulfur atom (C2) will be significantly shielded compared to its counterpart in nicotinamide.

  • p-Tolyl Carbons: Four signals in the aromatic region (δ 125-140 ppm) and one signal for the methyl carbon (δ ~21 ppm).

  • Carbonyl Carbon: A signal around δ 165-170 ppm. | | IR (cm⁻¹) | * N-H Stretch: Two bands in the region of 3100-3400 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹.

  • C-S Stretch: A band in the region of 600-800 cm⁻¹.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹. | | Mass Spec (ESI+) | * [M+H]⁺: Predicted at m/z 245.07.

  • [M+Na]⁺: Predicted at m/z 267.05. | | HPLC | * Retention Time: Expected to have a longer retention time on a reverse-phase column (e.g., C18) compared to nicotinamide due to its increased lipophilicity. |

Experimental Protocols for Physicochemical Characterization

The following are detailed, self-validating protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

MeltingPointWorkflow cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Validation Start Dry crystalline sample Pack Pack into capillary tube Start->Pack Instrument Melting point apparatus Pack->Instrument Heat Heat at a slow, controlled rate Instrument->Heat Calibrate Calibrate with standards Instrument->Calibrate Observe Observe and record the temperature range from onset to completion of melting Heat->Observe Repeat Repeat measurement (n=3) Observe->Repeat

Caption: Workflow for melting point determination.

Protocol:

  • Ensure the sample of this compound is crystalline and thoroughly dried.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially, and then slow down to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Perform the measurement in triplicate to ensure reproducibility.

  • Self-Validation: The melting point of a pure compound should occur over a narrow range (≤ 2 °C). A broad melting range may indicate the presence of impurities.

Aqueous Solubility Determination (Shake-Flask Method)

SolubilityWorkflow cluster_0 Equilibration cluster_1 Sample Processing cluster_2 Quantification Start Add excess solid to buffer (e.g., PBS pH 7.4) Shake Shake at a constant temperature (e.g., 25 °C) for 24-48h Start->Shake Centrifuge Centrifuge to pellet undissolved solid Shake->Centrifuge Filter Filter supernatant (0.45 µm filter) Centrifuge->Filter Dilute Dilute filtered solution Filter->Dilute Analyze Analyze by HPLC-UV or LC-MS/MS Dilute->Analyze Calculate Calculate concentration against a standard curve Analyze->Calculate

Caption: Workflow for aqueous solubility determination.

Protocol:

  • Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Prepare a series of dilutions of the filtered solution in a suitable solvent (e.g., acetonitrile/water).

  • Quantify the concentration of the compound in the diluted solutions using a validated HPLC-UV or LC-MS/MS method with a standard curve prepared from a stock solution of known concentration.

  • Self-Validation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. The standard curve should have a correlation coefficient (r²) ≥ 0.99.

pKa Determination (Potentiometric Titration)

pKaWorkflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis Start Dissolve compound in water/co-solvent Acidify Acidify with HCl Start->Acidify Titrate Titrate with standardized NaOH Acidify->Titrate Record Record pH vs. volume of titrant Titrate->Record Plot Plot titration curve Record->Plot Determine Determine pKa from the inflection point Plot->Determine

Caption: Workflow for pKa determination.

Protocol:

  • Dissolve an accurately weighed amount of this compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to achieve sufficient solubility.

  • Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of hydrochloric acid.

  • Titrate the solution with a standardized solution of sodium hydroxide, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).

  • Self-Validation: The titration of a blank solution (water/co-solvent without the compound) should be performed to correct for the buffering capacity of the solvent system.

LogP/LogD Determination (Shake-Flask Method)

LogPWorkflow cluster_0 Partitioning cluster_1 Phase Separation cluster_2 Quantification & Calculation Start Dissolve compound in one phase (e.g., octanol) Mix Add the other phase (e.g., buffer) Start->Mix Shake Shake to equilibrate Mix->Shake Centrifuge Centrifuge to separate phases Shake->Centrifuge Sample Sample both phases Centrifuge->Sample Analyze Analyze concentration in each phase by HPLC-UV or LC-MS/MS Sample->Analyze Calculate LogP = log([Compound]octanol / [Compound]buffer) Analyze->Calculate NADSalvagePathway cluster_0 Proposed Mechanism of Action Compound This compound (Pro-drug) Unnatural_NMN Unnatural Mononucleotide Compound->Unnatural_NMN Metabolic Activation NAMPT NAMPT NAMPT->Unnatural_NMN Unnatural_NAD Unnatural NAD Derivative Unnatural_NMN->Unnatural_NAD NMNAT NMNAT1/2/3 NMNAT->Unnatural_NAD Inhibition Inhibition of Guanine Nucleotide Synthesis Unnatural_NAD->Inhibition IMPDH IMPDH IMPDH->Inhibition

Caption: Proposed metabolic activation and mechanism of action.

The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD salvage pathway. It is hypothesized that this compound could be recognized as a substrate by NAMPT, leading to its conversion into a corresponding unnatural mononucleotide. This intermediate could then be further converted by nicotinamide mononucleotide adenylyltransferases (NMNATs) into an unnatural NAD analog. [3]This resulting analog may then act as an inhibitor of enzymes that utilize NAD or have allosteric binding sites, such as inosine monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides, and its inhibition can lead to the depletion of GTP pools, ultimately resulting in antiproliferative or antiviral effects. [3] The potential for this compound to cross the blood-brain barrier, a property that would need to be experimentally determined but is suggested by its moderate lipophilicity, could open avenues for its investigation in central and peripheral nervous system cancers. [3]

Conclusion

This compound is a compound of significant interest for drug discovery, with a predicted physicochemical profile that warrants further experimental investigation. This guide provides a comprehensive foundation for researchers, including predicted properties, a plausible synthetic route, and detailed experimental protocols for its characterization. The potential for this compound to be metabolically activated to an inhibitor of key cellular enzymes like IMPDH makes it a promising candidate for development as an anticancer or antiviral agent. The methodologies and insights presented herein are intended to facilitate and accelerate the exploration of this compound and related derivatives in therapeutic research.

References

  • PubChem. (n.d.). Thionicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N'-Methylnicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology.
  • [Author(s) Redacted for Privacy]. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • [Author(s) Redacted for Privacy]. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances.
  • [Author(s) Redacted for Privacy]. (2023).
  • [Author(s) Redacted for Privacy]. (2018). Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. Molecular Pharmacology.
  • PubChem. (n.d.). N-(2-hydroxy-5-methylphenyl)nicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinamide, N-(alpha-methylphenethyl)thio-. National Center for Biotechnology Information. Retrieved from [Link]

  • [Author(s) Redacted for Privacy]. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System.
  • [Author(s) Redacted for Privacy]. (2019). Nicotinamide Metabolism Modulates the Proliferation/Differentiation Balance and Senescence of Human Primary Keratinocytes.

Sources

Unlocking the Therapeutic Promise: A Technical Guide to the Anticancer Potential of 2-[(4-Methylphenyl)thio]nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of nicotinamide, a form of vitamin B3, have emerged as a promising class of molecules in oncology research. This technical guide delves into the anticancer potential of a specific subset: 2-[(4-Methylphenyl)thio]nicotinamide derivatives. We will explore their rational design, chemical synthesis, and multifaceted mechanisms of action that disrupt cancer cell metabolism and signaling pathways. This document provides a comprehensive overview of the structure-activity relationships that govern their efficacy and details the essential in vitro methodologies for their preclinical evaluation. By synthesizing current research and providing detailed experimental protocols, this guide serves as a vital resource for scientists dedicated to advancing novel cancer therapeutics.

Introduction: The Rise of Nicotinamide Analogs in Oncology

The metabolic reprogramming of cancer cells to sustain their rapid proliferation and survival presents a unique therapeutic window. Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its dysregulation is a hallmark of many cancers. This has led to the exploration of nicotinamide derivatives as potential anticancer agents that can interfere with NAD+ biosynthesis and dependent pathways.[1] The this compound scaffold represents a targeted approach to exploit these metabolic vulnerabilities. The introduction of a thioether linkage at the 2-position of the nicotinamide ring offers a promising avenue for modulating the molecule's electronic properties and biological activity.

Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a nucleophilic aromatic substitution reaction. A general and efficient method involves the reaction of a 2-halonicotinamide precursor, such as 2-chloronicotinamide, with 4-methylthiophenol.

General Synthetic Protocol

This protocol outlines a representative synthesis of a this compound derivative.

Step 1: Synthesis of Nicotinoyl Chloride

  • To a solution of nicotinic acid in an appropriate solvent such as dichloromethane (CH2Cl2), add oxalyl chloride dropwise at room temperature.[2]

  • A catalytic amount of dimethylformamide (DMF) is then added to the mixture.[2]

  • Stir the reaction mixture for several hours until the conversion to nicotinoyl chloride is complete, which can be monitored by thin-layer chromatography (TLC).[2]

  • Concentrate the mixture under reduced pressure to obtain the crude acyl chloride.[2]

Step 2: Amidation to form N-Substituted Nicotinamide

  • In a separate flask, dissolve the desired amine in CH2Cl2 with a base, such as triethylamine.[2]

  • Cool the amine solution in an ice-water bath.

  • Add the solution of nicotinoyl chloride dropwise to the cooled amine solution.[2]

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.[2]

  • Upon completion, quench the reaction with water, and separate the organic phase.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO4), and concentrate it under reduced pressure.[2]

  • Purify the crude product by column chromatography to yield the desired N-substituted nicotinamide.[2]

Step 3: Thioether Linkage Formation

  • Dissolve the 2-halonicotinamide and 4-methylthiophenol in a suitable polar aprotic solvent, such as DMF.

  • Add a base, for instance, potassium carbonate (K2CO3), to facilitate the reaction.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash it with water, and dry it.

  • Further purify the crude product by recrystallization or column chromatography to obtain the final this compound derivative.

Unraveling the Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to induce cellular stress and apoptosis through multiple pathways.

Disruption of NAD+ and NADPH Homeostasis

A primary mechanism involves the interference with the cellular pools of NAD+ and its phosphorylated and reduced form, NADPH. Thionicotinamide and its derivatives can inhibit key enzymes in NAD+ metabolism, such as NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).

  • NADK Inhibition: NADK is responsible for the phosphorylation of NAD+ to NADP+, a crucial step in generating the cellular NADPH pool.

  • G6PD Inhibition: G6PD is a rate-limiting enzyme in the pentose phosphate pathway, a major source of NADPH in cells.

The resulting depletion of NADPH compromises the cancer cells' ability to counteract high levels of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent apoptosis. Furthermore, the reduction in NADPH hinders essential biosynthetic pathways, including lipid and protein synthesis, thereby inhibiting cell growth and proliferation.

Derivative This compound Derivative NADK NAD+ Kinase (NADK) Derivative->NADK Inhibits G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) Derivative->G6PD Inhibits NADPH_pool Cellular NADPH Pool NADK->NADPH_pool Reduces Production G6PD->NADPH_pool Reduces Production ROS Reactive Oxygen Species (ROS) NADPH_pool->ROS Neutralizes Biosynthesis Lipid & Protein Synthesis NADPH_pool->Biosynthesis Required for Apoptosis Apoptosis ROS->Apoptosis Induces Biosynthesis->Apoptosis Inhibition leads to

Figure 1: Mechanism of action via NADPH depletion.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Certain thiophenyl derivatives of nicotinamide are metabolized within cancer cells through the NAD salvage pathway.[3][4] This metabolic conversion results in the formation of unnatural NAD analogues. These fraudulent nucleotides act as potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[3][4] The inhibition of IMPDH leads to the depletion of the guanylate pool, which is essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[3]

Targeting VEGFR-2 Signaling

Some nicotinamide derivatives have been designed to target the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are vital for tumor growth and metastasis. This inhibition of VEGFR-2 signaling can also directly induce apoptosis in cancer cells and arrest the cell cycle, often at the G0/G1 phase.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • The Pyridine Ring: The 3-pyridinyl nitrogen is often crucial for activity, likely participating in key hydrogen bonding interactions with target enzymes.[3]

  • The Amide Group: The amide functionality is generally essential for potency, with modifications such as esterification or N-alkylation leading to a loss of activity.[3]

  • Substituents on the Phenylthio Ring: The nature and position of substituents on the phenylthio moiety can significantly influence the compound's activity. For instance, the presence of a methyl group at the 4-position, as in the title compounds, has been shown to enhance inhibitory behavior in some contexts.[6]

Preclinical Evaluation: In Vitro Methodologies

A robust preclinical evaluation of this compound derivatives requires a panel of in vitro assays to characterize their anticancer effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and incubate for a specified period (e.g., 72-96 hours).[7]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] The intensity of the color is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound for a defined period, then harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol and store them at 4°C.[9][10]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[5][11]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.[4][12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[4]

Start Cancer Cell Culture Treatment Treat with Derivative Start->Treatment Harvest Harvest Cells Treatment->Harvest Cytotoxicity MTT Assay Harvest->Cytotoxicity Flow_Prep Prepare Single-Cell Suspension Harvest->Flow_Prep Western_Blot Western Blot (Protein Expression) Harvest->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Prep->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Prep->Apoptosis_Assay

Figure 2: Experimental workflow for in vitro evaluation.

Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade.[1]

Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[1]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins, such as cleaved caspase-3 and cleaved PARP.[14]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the in vitro assays.

DerivativeCell LineIC50 (µM) (MTT Assay)% Cells in G0/G1 (Cell Cycle)% Apoptotic Cells (Annexin V/PI)
Compound XHCT-116ValueValueValue
Compound XHepG2ValueValueValue
ControlHCT-116N/AValueValue
ControlHepG2N/AValueValue

Conclusion and Future Directions

This compound derivatives represent a compelling class of compounds with significant anticancer potential. Their multifaceted mechanisms of action, targeting cancer cell metabolism and key signaling pathways, offer a promising strategy for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to facilitate further research and a deeper understanding of these molecules. Future studies should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in preclinical cancer models. The continued exploration of these derivatives holds the potential to deliver new and effective treatments for a range of malignancies.

References

  • O'Brien, T. et al. (2015). Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Fares, M. et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. Available at: [Link]

  • Theodoropoulos, P. C. et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]

  • Fares, M. et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of the Iranian Chemical Society. Available at: [Link]

  • Wang, Y. et al. (2023). Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion. Journal of Medicinal Chemistry. Available at: [Link]

  • Theodoropoulos, P. C. et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]

  • ClinicalTrials.gov. (2015). Anticancer Activity of Nicotinamide on Lung Cancer. Available at: [Link]

  • Gonzalez-Nicolini, V. & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

  • Wang, M. et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]

  • Fares, M. et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Molecules. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Chernov, A. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. Available at: [Link]

  • Al-Abdullah, E. S. et al. (2022). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Molecules. Available at: [Link]

  • UCL. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Wierzchowska, A. et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Journal of the Iranian Chemical Society. Available at: [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]

  • Van Meerloo, J. et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]

Sources

Methodological & Application

High-Yield Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unifying Privileged Scaffolds for Biological Activity

N-(thiophen-2-yl) nicotinamide derivatives represent a compelling class of compounds at the intersection of medicinal and agrochemical research. These molecules are constructed by the amide linkage of a nicotinamide moiety, a form of vitamin B3, and a thiophene ring.[1] This strategic combination, often referred to as active substructure splicing, aims to generate new chemical entities with potentially synergistic or enhanced biological activities.[1]

The thiophene ring is a well-established pharmacophore present in numerous pharmaceuticals and agrochemicals, contributing to a wide spectrum of biological effects, including antimicrobial and anti-inflammatory activities.[1] Nicotinamide and its derivatives are also crucial players in various biological processes. This unique structural amalgamation has led to the discovery of potent biological activities, most notably as novel fungicides. Recent studies have demonstrated their remarkable efficacy against cucumber downy mildew, in some cases surpassing the performance of commercial fungicides.[1] Furthermore, certain derivatives have been identified as preclinical candidates for treating neuronal cancers.[1]

This technical guide provides a comprehensive overview of the high-yield synthesis of N-(thiophen-2-yl) nicotinamide derivatives. It delves into the mechanistic rationale behind the primary synthetic route, offers detailed, step-by-step protocols, and explores alternative synthetic strategies. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and explore this promising class of molecules.

Core Synthetic Strategy: The Acyl Chloride-Mediated Amidation

The most prevalent and reliable method for the high-yield synthesis of N-(thiophen-2-yl) nicotinamide derivatives is a two-step process. This strategy first involves the activation of a substituted nicotinic acid to its more reactive acyl chloride, followed by the coupling of this intermediate with a substituted thiophen-2-amine.

Step 1: Activation of Nicotinic Acid - Formation of the Acyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a critical activation step. While several reagents can accomplish this transformation, the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a widely adopted and efficient method.

The Causality Behind the Choice of Reagents:

  • Oxalyl Chloride ((COCl)₂): This reagent is preferred over others like thionyl chloride (SOCl₂) because its byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous and readily removed from the reaction mixture, simplifying purification.

  • Catalytic DMF: DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium species. This reagent is the true activating agent in the catalytic cycle, reacting with the carboxylic acid to form a highly reactive acyl-substituted intermediate, which then collapses to the acyl chloride while regenerating the DMF catalyst.

Reaction Mechanism: Acyl Chloride Formation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Carboxylic Acid Activation & Acyl Chloride Formation DMF DMF VilsmeierReagent Vilsmeier Reagent DMF->VilsmeierReagent OxalylChloride Oxalyl Chloride OxalylChloride->VilsmeierReagent Intermediate Reactive Intermediate CarboxylicAcid Nicotinic Acid CarboxylicAcid->Intermediate Attack by Vilsmeier Reagent AcylChloride Nicotinoyl Chloride Intermediate->AcylChloride Collapse & Regeneration of DMF

Caption: Catalytic cycle of acyl chloride formation using oxalyl chloride and DMF.

Step 2: Amide Bond Formation - The Schotten-Baumann Reaction

The newly formed nicotinoyl chloride is a highly electrophilic species, primed to react with a nucleophile. The subsequent reaction with a substituted thiophen-2-amine to form the amide bond is a classic example of the Schotten-Baumann reaction. This reaction is typically performed under basic conditions.

The Rationale for Basic Conditions:

The Schotten-Baumann reaction requires a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the condensation.[2] This is crucial for two reasons:

  • Preventing Protonation of the Amine: The amine reactant is a nucleophile, but it is also a base. If the HCl byproduct is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Driving the Equilibrium: By removing a product (HCl), the equilibrium of the reaction is shifted towards the formation of the amide product, thereby increasing the yield.

Commonly used bases include pyridine, triethylamine, or an aqueous solution of sodium hydroxide.

Reaction Mechanism: Schotten-Baumann Amide Synthesis

G AcylChloride Nicotinoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Amine Thiophen-2-amine Amine->TetrahedralIntermediate Nucleophilic Attack Amide N-(thiophen-2-yl)nicotinamide TetrahedralIntermediate->Amide Collapse & Chloride Elimination Amide->Amide Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase HCl HCl (byproduct) HCl->ProtonatedBase Neutralization

Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.

Detailed Experimental Protocols

The following protocols are based on established, high-yield procedures for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Protocol 1: Synthesis of Nicotinoyl Chloride

Objective: To activate nicotinic acid for subsequent amidation.

Materials:

  • Substituted Nicotinic Acid

  • Oxalyl Chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (3.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount (e.g., one drop) of DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (CO₂ and CO).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude nicotinoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

Objective: To couple the activated nicotinoyl chloride with a substituted thiophen-2-amine.

Materials:

  • Crude Nicotinoyl Chloride (from Protocol 1)

  • Substituted Thiophen-2-amine

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude nicotinoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted thiophen-2-amine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Slowly add the solution of nicotinoyl chloride to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(thiophen-2-yl) nicotinamide derivative.

Data Presentation: Yields and Fungicidal Activity

The following table summarizes the synthesis and fungicidal activity of selected N-(thiophen-2-yl) nicotinamide derivatives as reported in the literature. This data highlights the potential of this chemical class as potent agrochemicals.

Compound IDSubstituents (Nicotinic Acid)Substituents (Thiophene)Yield (%)EC₅₀ (mg/L) vs. Cucumber Downy Mildew
4a 5,6-dichloroH854.69
4f 5,6-dichloro3-CN, 4-CH₃, 5-OC₂H₅891.96
4g 5,6-dichloro3-CN, 4-CH₃, 5-OCH₃872.89
4h 5,6-dichloro3-CN, 4-CH₃, 5-OC₃H₇912.15
Flumorph---7.55
Diflumetorim---21.44

Data sourced from Zhang, X., et al. (2022).[3][4][5]

The data clearly indicates that several synthesized derivatives, particularly compound 4f , exhibit significantly higher fungicidal activity (lower EC₅₀ values) than the commercial fungicides flumorph and diflumetorim.[3][4][5]

Alternative Synthetic Strategies

While the acyl chloride method is robust, modern cross-coupling reactions offer alternative pathways to N-(thiophen-2-yl) nicotinamide derivatives. These methods can sometimes provide advantages in terms of substrate scope and functional group tolerance.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction can be employed to form the C-C bond between the pyridine and thiophene rings prior to amide formation. This approach involves coupling a halo-nicotinic acid derivative with a thiophene boronic acid.

Conceptual Workflow: Suzuki Coupling Approach

G HaloNicotinicAcid Halo-Nicotinic Acid Derivative CoupledAcid 5-(Thiophen-2-yl)nicotinic Acid HaloNicotinicAcid->CoupledAcid ThiopheneBoronicAcid Thiophene Boronic Acid ThiopheneBoronicAcid->CoupledAcid PdCatalyst Pd Catalyst & Base PdCatalyst->CoupledAcid Suzuki Coupling FinalProduct N-(thiophen-2-yl)nicotinamide Derivative CoupledAcid->FinalProduct Standard Amide Coupling Amidation Amidation

Caption: Retrosynthetic approach utilizing Suzuki coupling.

This strategy is particularly useful when diverse thiophene moieties are desired, as a wide array of thiophene boronic acids are commercially available or readily synthesized.

Buchwald-Hartwig Amination

This powerful palladium-catalyzed C-N bond formation reaction can be used to directly couple a halo-nicotinamide with a thiophen-2-amine. This method avoids the need to pre-activate the nicotinic acid as an acyl chloride.

Conceptual Workflow: Buchwald-Hartwig Amination

G HaloNicotinamide Halo-Nicotinamide FinalProduct N-(thiophen-2-yl)nicotinamide Derivative HaloNicotinamide->FinalProduct ThiophenAmine Thiophen-2-amine ThiophenAmine->FinalProduct PdCatalyst Pd Catalyst, Ligand & Base PdCatalyst->FinalProduct Buchwald-Hartwig Amination

Caption: Direct C-N bond formation via Buchwald-Hartwig amination.

The choice of ligand is critical for the success of Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results.

Troubleshooting and Scientific Integrity

Self-Validation in Protocols:

  • Reaction Monitoring: Consistent monitoring of reactions by TLC is essential to determine reaction completion and identify the formation of any side products.

  • Characterization: The structure and purity of the final compounds must be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The provided data from Zhang, X., et al. (2022) serves as a benchmark for the expected spectral characteristics of these compounds.[3][4][5]

Common Issues and Field-Proven Solutions:

  • Low Yield in Amidation:

    • Cause: Incomplete activation of the carboxylic acid or insufficient basicity to neutralize HCl. Thiophen-2-amines can be weakly nucleophilic, leading to slower reaction rates.

    • Solution: Ensure the nicotinoyl chloride is freshly prepared and used immediately. Consider using a stronger, non-nucleophilic base like triethylamine. For weakly nucleophilic amines, increasing the reaction temperature or time may be necessary.

  • Side Reactions:

    • Cause: The presence of moisture can lead to the hydrolysis of the acyl chloride back to the carboxylic acid.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Purification Challenges:

    • Cause: The polarity of the N-(thiophen-2-yl) nicotinamide derivatives can be similar to that of unreacted starting materials or certain byproducts.

    • Solution: Careful selection of the eluent system for column chromatography is crucial. A gradient elution may be required to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Future Directions

The N-(thiophen-2-yl) nicotinamide scaffold is a valuable lead structure for the development of new agrochemical fungicides and potentially other therapeutic agents.[1] Future research should focus on:

  • Structural Optimization: Further modification of both the nicotinamide and thiophene rings to improve potency, selectivity, and pharmacokinetic properties.[1]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the observed biological activities.[1]

  • Spectrum of Activity: Evaluating lead compounds against a broader range of fungal pathogens and cancer cell lines to explore new therapeutic applications.[1]

References

  • Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

Sources

Application Notes and Protocols: Developing a Cell-Based Assay for 2-[(4-Methylphenyl)thio]nicotinamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Bioactivity of a Novel Nicotinamide Analog

2-[(4-Methylphenyl)thio]nicotinamide is a synthetic compound featuring a nicotinamide core, a structure of significant interest in cellular metabolism and signaling. Nicotinamide and its derivatives are pivotal in numerous biological processes, primarily through their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical cofactor for a host of enzymes, including sirtuins (SIRTs) and poly (ADP-ribose) polymerases (PARPs), which are central to DNA repair, metabolic regulation, and cellular stress responses.[2][3]

A key regulator of intracellular NAD+ levels is the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step in the NAD+ salvage pathway.[2][4][5][6] Given that some thiophenyl derivatives of nicotinamide are metabolized by the NAD+ salvage pathway into unnatural NAD derivatives that can inhibit enzymes like IMPDH and exhibit toxicity, it is plausible that this compound may exert its biological effects by modulating this pathway.[7] Therefore, a primary hypothesis is that this compound may function as an inhibitor of NAMPT, leading to depleted NAD+ levels and subsequent cellular consequences, such as decreased viability, particularly in cancer cells that often exhibit a heightened dependency on NAMPT.[8][9]

These application notes provide a comprehensive guide for researchers to develop a robust cell-based assay to investigate the biological activity of this compound. The protocols herein are designed to first assess the compound's impact on cell viability and then to dissect the underlying mechanism by quantifying intracellular NAD+ levels. This structured approach will enable a thorough characterization of the compound's cellular effects.

I. Foundational Concepts and Assay Strategy

The central hypothesis guiding this assay development is that this compound modulates intracellular NAD+ homeostasis, likely through the inhibition of NAMPT. This would lead to a reduction in cellular NAD+ pools, impacting NAD+-dependent enzymatic activities and ultimately affecting cell viability.

Our experimental strategy is therefore twofold:

  • Primary Assay: A cell viability assay to determine the cytotoxic or cytostatic effects of the compound. This will establish a dose-response relationship and identify the effective concentration range.

  • Secondary Mechanistic Assay: A quantitative measurement of intracellular NAD+ levels in response to compound treatment. This will directly test the hypothesis that the compound perturbs NAD+ metabolism.

Further characterization could involve specific assays for NAMPT, sirtuin, or PARP activity.[10][11][12][13]

II. Primary Assay: Cell Viability Assessment

This protocol details a cell viability assay using a resazurin-based method (e.g., CellTiter-Blue®). This assay measures the metabolic capacity of viable cells, which is often correlated with cell number.

Principle of the Assay

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescence signal is proportional to the number of viable cells.

Materials and Reagents
  • This compound

  • A relevant cancer cell line (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Resazurin-based cell viability reagent

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence microplate reader

Experimental Workflow: Cell Viability

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Viability Measurement A Harvest and count cells B Seed cells into a 96-well plate A->B C Incubate overnight B->C D Prepare serial dilutions of This compound E Add compound to cells D->E F Incubate for 72 hours E->F G Add resazurin reagent H Incubate for 1-4 hours G->H I Measure fluorescence H->I

Caption: Workflow for the cell viability assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well clear-bottom black plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. It is recommended to start with a wide range (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • Add 20 µL of the resazurin-based viability reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Expected Results

The fluorescence intensity data should be normalized to the vehicle-treated control wells. A dose-response curve can then be generated by plotting the percentage of cell viability against the log of the compound concentration. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, can be calculated from this curve.

Parameter Description
Raw Fluorescence Units (RFU) The direct output from the microplate reader.
Background Corrected RFU RFU of sample wells - RFU of no-cell control wells.
% Viability (Background Corrected RFU of treated sample / Background Corrected RFU of vehicle control) x 100.
IC₅₀ The concentration of the compound that results in 50% inhibition of cell viability.

III. Secondary Assay: Intracellular NAD+ Quantification

This protocol describes a bioluminescent assay to measure intracellular NAD+ levels. This will directly assess the impact of this compound on the cellular NAD+ pool.

Principle of the Assay

This assay utilizes a luciferase that is dependent on NAD+. In the presence of a specific substrate, the luciferase produces light, and the intensity of the luminescence is proportional to the amount of NAD+ in the sample.

Materials and Reagents
  • This compound

  • The same cell line used in the primary assay

  • Complete cell culture medium

  • PBS

  • NAD/NADH quantification kit (bioluminescent)

  • 96-well white-walled, clear-bottom plates

  • Multichannel pipette

  • Luminometer

Experimental Workflow: NAD+ Quantification

G cluster_0 Cell Culture and Treatment cluster_1 Cell Lysis and NAD+ Measurement A Seed cells in a 96-well plate B Treat with compound at selected concentrations A->B C Incubate for a defined period (e.g., 24 hours) B->C D Lyse cells to release intracellular contents E Add NAD+ detection reagent D->E F Measure luminescence E->F

Caption: Workflow for the intracellular NAD+ quantification assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled, clear-bottom plate at a density that will result in ~80% confluency at the time of the assay.

    • Allow the cells to attach overnight.

    • Treat the cells with this compound at concentrations around the previously determined IC₅₀, as well as one concentration below and one above. Include a vehicle control.

    • Incubate for a shorter period than the viability assay (e.g., 24 hours) to capture the initial effects on NAD+ levels before widespread cell death.

  • NAD+ Measurement:

    • Follow the manufacturer's protocol for the NAD/NADH quantification kit. This typically involves:

      • Removing the culture medium.

      • Adding a lysis buffer to release the intracellular NAD+.

      • Adding the NAD+ detection reagent, which contains the luciferase and its substrate.

      • Incubating for a specified time to allow the enzymatic reaction to proceed.

    • Measure the luminescence using a luminometer.

Data Analysis and Expected Results

The luminescence signal should be normalized to the vehicle-treated control. A decrease in luminescence in the compound-treated wells would indicate a reduction in intracellular NAD+ levels, supporting the hypothesis that this compound interferes with NAD+ metabolism.

Parameter Description
Raw Luminescence Units (RLU) The direct output from the luminometer.
Background Corrected RLU RLU of sample wells - RLU of no-cell control wells.
% NAD+ Level (Background Corrected RLU of treated sample / Background Corrected RLU of vehicle control) x 100.

A dose-dependent decrease in the percentage of NAD+ levels would strongly suggest that the compound's cytotoxic effects are mediated through the depletion of the cellular NAD+ pool.

IV. Further Mechanistic Studies

Should the primary and secondary assays indicate that this compound reduces cell viability and intracellular NAD+ levels, further experiments can be designed to pinpoint the exact mechanism of action:

  • Direct NAMPT Inhibition Assay: Utilize a biochemical assay with purified NAMPT enzyme to determine if the compound directly inhibits its activity.[10]

  • Sirtuin Activity Assay: Measure the activity of specific sirtuins (e.g., SIRT1) in cell lysates or with purified enzymes to see if the compound has a direct or indirect effect on their function.[13]

  • PARP Activity Assay: Assess PARP activity in cells treated with the compound, particularly in the context of DNA damage, to see if its function is compromised due to NAD+ depletion.[11][12]

  • Metabolite Rescue Experiments: Attempt to rescue the cytotoxic effects of the compound by supplementing the culture medium with NAD+ precursors that bypass NAMPT, such as nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR).[14]

V. Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound's biological activity. By systematically assessing its impact on cell viability and intracellular NAD+ levels, researchers can gain valuable insights into its mechanism of action. This foundational data will be crucial for guiding further preclinical development and exploring the therapeutic potential of this novel nicotinamide analog.

References

  • Gaspar, A., & Totan, A. (2021). Nicotinamide, NAD(P)(H), and Methyl-Group Homeostasis Evolved and Became a Determinant of Ageing Diseases: Hypotheses and Lessons from Pellagra. Antioxidants, 10(7), 1108. [Link]

  • Li, Y., He, X., Zhang, P., Li, F., & Huang, J. (2024). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Frontiers in Physiology, 15, 1354897. [Link]

  • Pillai, J. B., Rajamohan, S. B., & Jegatheesan, K. (2018). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 13(7), e0200832. [Link]

  • Wang, H., Li, Q., Wang, H., Song, H., & Yao, X. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of the Brazilian Chemical Society, 31, 1489-1498. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Somers, K., et al. (2017). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Chemical Biology, 24(1), 47-56. [Link]

  • Fricker, R. A., Green, E. L., Jenkins, S. I., & Griffin, S. M. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research, 11, 1178646918776658. [Link]

  • Sarlah, D., & Chen, J. S. (2021). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. Journal of the American Chemical Society, 143(35), 14163-14172. [Link]

  • Harris, I. S., et al. (2022). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 17(2), 405-415. [Link]

  • Wikipedia. (2023, December 19). Nicotinamide phosphoribosyltransferase. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Nicotinamide? Synapse. [Link]

  • Yoshino, J., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3465. [Link]

  • Amsbio. (n.d.). PARP Assays. Retrieved from [Link]

  • ELISA Kit. (n.d.). NAMPT (Nicotinamide Phosphoribosyltransferase): A Key Enzyme in NAD+ Biosynthesis and its Role in Metabolic and Aging-Related Diseases. Retrieved from [Link]

  • ResearchGate. (2012). Nicotinamide and neurocognitive function. [Link]

  • Patsnap. (2025, March 11). What are the new molecules for NAMPT inhibitors? Synapse. [Link]

  • Song, J., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1547-1560. [Link]

  • Le, P. M., et al. (2022). A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy. Bioconjugate Chemistry, 33(7), 1279-1290. [Link]

  • Bio-Techne. (n.d.). Sirtuin 1/SIRT1: Activity Assays. Retrieved from [Link]

  • Neuroscience News. (2025, May 2). Blocking NAD+ Breakdown Improves Brain Fitness and Cognition, New Study Shows. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Fox, M. H., et al. (2018). Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. Molecular Cancer Therapeutics, 17(1), 113-124. [Link]

  • Neuroscience News. (2018, February 7). Compound Prevents Neurological Damage and Provides Cognitive Benefits For Alzheimer's: Mouse Study. [Link]

  • Piacente, F., et al. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. International Journal of Molecular Sciences, 23(14), 7686. [Link]

  • Rodionova, I. A., et al. (2012). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry, 287(40), 33587-33598. [Link]

  • Reaction Biology. (n.d.). PARP Assay Services. Retrieved from [Link]

  • Chini, C. C. S., & Chini, E. N. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(18), 13196-13210. [Link]

  • Milne, J. C., & Denu, J. M. (2014). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Enzymology, 549, 141-158. [Link]

  • Jayaram, H. N., et al. (1979). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Biochemical Pharmacology, 28(23), 3551-3560. [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from [Link]

  • Li, Y., He, X., Zhang, P., Li, F., & Huang, J. (2024). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Frontiers in Physiology, 15. [Link]

Sources

Protocol for Determining the Fungicidal Activity of Nicotinamide Derivatives Against Pathogenic Yeasts

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Introduction: The Emerging Antifungal Potential of Nicotinamide Derivatives

Nicotinamide, the amide form of vitamin B3, is a well-established and safe compound with a history of use in various clinical applications.[1] Recent research has unveiled its promising antimicrobial properties, including activity against a range of human fungal pathogens.[1] This has spurred interest in the development of novel nicotinamide derivatives as a potential new class of antifungal agents. These compounds have shown efficacy against clinically relevant yeasts, including fluconazole-resistant strains of Candida species and Cryptococcus neoformans.[1]

The fungicidal or fungistatic activity of a compound is a critical determinant of its therapeutic potential. A fungicidal agent actively kills fungal cells, whereas a fungistatic agent inhibits their growth. For immunocompromised patients, who are most at risk from invasive fungal infections, a fungicidal mechanism is often preferred.

This application note provides a detailed, step-by-step protocol for assessing the fungicidal activity of nicotinamide derivatives against pathogenic yeasts. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy. We will delve into the scientific rationale behind each step, providing insights to empower researchers in their antifungal drug discovery efforts.

Scientific Rationale: Targeting the Fungal Cell Wall

Understanding the mechanism of action is paramount in drug development. Evidence suggests that nicotinamide and its derivatives exert their antifungal effect by disrupting the fungal cell wall.[1][2] Studies on Candida albicans have shown that treatment with nicotinamide leads to increased exposure of β-glucans and elevated chitin content within the cell wall, while decreasing mannan levels.[1][3] This disruption of cell wall integrity is a key vulnerability in fungi, as the cell wall is essential for maintaining osmotic balance and protecting the cell from environmental stresses.

The protocol outlined below is designed not only to quantify the antifungal activity of nicotinamide derivatives but also to provide a framework for further mechanistic studies that can elucidate the precise molecular targets within the cell wall biosynthesis or regulatory pathways.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for assessing the fungicidal activity of nicotinamide derivatives.

experimental_workflow cluster_prep Preparation cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Nicotinamide Derivative Stock Solutions MIC_Test Broth Microdilution Assay (CLSI M27-A3) Determine Minimum Inhibitory Concentration (MIC) Compound_Prep->MIC_Test Yeast_Prep Prepare Yeast Inoculum Yeast_Prep->MIC_Test MFC_Test Determine Minimum Fungicidal Concentration (MFC) MIC_Test->MFC_Test Based on MIC results Time_Kill Time-Kill Curve Assay MIC_Test->Time_Kill Based on MIC results Data_Analysis Analyze MIC, MFC, and Time-Kill Data MFC_Test->Data_Analysis Time_Kill->Data_Analysis Interpretation Interpret Fungicidal vs. Fungistatic Activity Data_Analysis->Interpretation

Caption: Experimental workflow for determining the fungicidal activity of nicotinamide derivatives.

Materials and Reagents

Yeast Strains:

  • Test strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • Quality Control (QC) strains:

    • Candida parapsilosis ATCC 22019

    • Candida krusei ATCC 6258

Media and Reagents:

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sabouraud Dextrose Agar (SDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • Nicotinamide derivative compounds

  • Positive control antifungal agent (e.g., amphotericin B for fungicidal control, fluconazole for fungistatic control)

  • Sterile, 96-well, U-bottom microtiter plates

  • Sterile culture tubes and plates

  • Spectrophotometer

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A3)

This protocol determines the lowest concentration of the nicotinamide derivative that inhibits the visible growth of the yeast.

1. Preparation of Media:

  • Prepare RPMI 1640 medium according to the manufacturer's instructions.

  • Buffer the medium with MOPS to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1.

  • Filter-sterilize the medium.

2. Preparation of Antifungal Stock Solutions:

  • Dissolve the nicotinamide derivatives in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the wells should not exceed 1%.

  • Prepare serial two-fold dilutions of the nicotinamide derivatives in RPMI 1640 medium in a separate 96-well plate to create the working solutions. The concentration range should be chosen to encompass the expected MIC.

3. Inoculum Preparation:

  • Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

4. Assay Plate Setup:

  • Add 100 µL of the appropriate working antifungal solution to the wells of a sterile 96-well U-bottom plate.

  • Add 100 µL of the final yeast inoculum to each well.

  • Controls:

    • Growth Control: 100 µL of RPMI 1640 medium + 100 µL of yeast inoculum.
    • Sterility Control: 200 µL of RPMI 1640 medium.
    • Positive Control: Include a known antifungal agent (e.g., fluconazole) at a range of concentrations.
    • QC Strains: Test the QC strains in parallel with the experimental strains.

5. Incubation:

  • Cover the plates and incubate at 35°C for 24-48 hours.

6. Reading the MIC:

  • The MIC is the lowest concentration of the nicotinamide derivative that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol determines the lowest concentration of the nicotinamide derivative that kills ≥99.9% of the initial yeast inoculum.

1. Subculturing from MIC Plates:

  • Following the MIC reading, select the wells from the MIC plate that show complete inhibition of growth (MIC) and the wells with higher concentrations.

  • Mix the contents of each well thoroughly.

  • Aseptically transfer a fixed volume (e.g., 100 µL) from each selected well to a separate SDA plate.

2. Incubation:

  • Incubate the SDA plates at 35°C for 48 hours or until growth is visible in the control plates.

3. Determining the MFC:

  • The MFC is the lowest concentration of the nicotinamide derivative that results in no more than a few colonies, representing a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Time-Kill Curve Assay

This assay provides a dynamic assessment of the antifungal activity over time.

1. Preparation:

  • Prepare a larger volume of yeast inoculum in RPMI 1640 medium (e.g., 10 mL per test condition) at a starting concentration of approximately 1-5 x 10^5 CFU/mL.

  • Prepare solutions of the nicotinamide derivative in RPMI 1640 medium at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

2. Experimental Setup:

  • Add the yeast inoculum to flasks or tubes containing the different concentrations of the nicotinamide derivative.

  • Include a growth control flask with no antifungal agent.

3. Incubation and Sampling:

  • Incubate the cultures at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

4. Viable Cell Counting:

  • Perform serial dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto SDA plates.

  • Incubate the plates at 35°C for 48 hours and count the number of colonies (CFU/mL).

5. Data Analysis:

  • Plot the log10 CFU/mL against time for each concentration of the nicotinamide derivative.

  • Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[4]

  • Fungistatic activity is defined as a <3-log10 reduction in CFU/mL from the starting inoculum.

Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be presented clearly for comparative analysis.

Table 1: MIC and MFC Values of Nicotinamide Derivatives against Candida albicans

CompoundMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Nicotinamide Derivative A8162Fungicidal
Nicotinamide Derivative B16>128>8Fungistatic
Amphotericin B (Control)0.512Fungicidal
Fluconazole (Control)16464Fungistatic

Interpretation of MFC/MIC Ratio:

  • An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

  • An MFC/MIC ratio of > 4 suggests fungistatic activity.

Quality Control

Adherence to a robust quality control program is essential for the validity of the results.

  • QC Strains: The MICs for the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) should fall within the established acceptable ranges as defined by the CLSI.

  • Growth and Sterility Controls: The growth control must show robust growth, and the sterility control must show no growth.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Proposed Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action of nicotinamide derivatives on the fungal cell wall.

mechanism_of_action cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall (Mannan, β-Glucan, Chitin) Effects Increased β-Glucan Exposure Increased Chitin Content Decreased Mannan Cell_Wall->Effects Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nicotinamide_Derivative Nicotinamide Derivative Disruption Disruption of Cell Wall Integrity Nicotinamide_Derivative->Disruption Disruption->Cell_Wall Outcome Cell Lysis Fungicidal Effect Disruption->Outcome

Caption: Proposed mechanism of action of nicotinamide derivatives on the fungal cell wall.

Conclusion

This application note provides a comprehensive and standardized protocol for evaluating the fungicidal activity of novel nicotinamide derivatives. By adhering to the CLSI guidelines and incorporating robust quality control measures, researchers can generate reliable and reproducible data. The determination of MIC, MFC, and time-kill kinetics will enable a thorough characterization of the antifungal properties of these promising compounds, facilitating their advancement through the drug development pipeline. Further investigation into the precise molecular targets within the fungal cell wall will be crucial for optimizing the efficacy and spectrum of this emerging class of antifungal agents.

References

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. CLSI.
  • Pfaller, M. A., & Diekema, D. J. (2004). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews, 17(2), 268–281. [Link]

  • Canton, E., et al. (2009). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy, 7(1), 107-123. [Link]

  • Gao, L., et al. (2019). Effect of Nicotinamide Against Candida albicans. Frontiers in Microbiology, 10, 655. [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212. [Link]

  • Zhang, L., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1145. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST Definitive Document E.DEF 7.3.2. EUCAST. [Link]

  • Ghannoum, M. A., et al. (2017). SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. Antimicrobial Agents and Chemotherapy, 61(5), e02324-16. [Link]

  • Gao, L., et al. (2022). Nicotinamide potentiates amphotericin B activity against Candida albicans. Virulence, 13(1), 1466-1478. [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 947. [Link]

Sources

Application Notes and Protocols: Recombinant Protein Expression for Unraveling the Targets of 2-[(4-Methylphenyl)thio]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Nicotinamide Derivative to a Targeted Anti-cancer Strategy

The landscape of cancer therapeutics is continually evolving, with a significant focus on developing compounds that exploit unique metabolic vulnerabilities of tumor cells. 2-[(4-Methylphenyl)thio]nicotinamide and its more potent derivatives represent a promising class of preclinical candidates for treating challenging cancers like malignant peripheral nerve sheath tumors (MPNST) and glioblastoma.[1] These compounds cleverly hijack a fundamental cellular pathway—the nicotinamide adenine dinucleotide (NAD) salvage pathway—to exert their cytotoxic effects.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing recombinant protein expression to elucidate and validate the molecular targets and mechanism of action of these thiophenyl nicotinamide derivatives.

Recent groundbreaking research has revealed that these nicotinamide analogs are not direct inhibitors but rather prodrugs.[1] They are intracellularly metabolized by key enzymes in the NAD salvage pathway, namely nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), to form an unnatural NAD analog.[1] This resulting molecule, a "toxic derivative of adenine dinucleotide (AD)," then potently inhibits inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] This targeted inhibition of IMPDH effectively starves cancer cells of essential building blocks for DNA and RNA synthesis, leading to cell death.[1] Given that some cancers, particularly those of the nervous system, are highly dependent on de novo purine biosynthesis, this represents a highly specific and promising therapeutic strategy.[1]

To rigorously study this mechanism, validate these targets, and screen for more potent analogs, a robust platform for producing high-quality, active recombinant forms of the key enzymes—NAMPT, NMNAT, and IMPDH—is paramount. This guide will detail the strategic choices in expression systems, provide step-by-step protocols for protein production and purification, and outline the subsequent biophysical and enzymatic assays required to confirm the drug-target engagement and functional consequences.

The Molecular Machinery: Key Protein Targets

Our investigation will focus on the recombinant expression of three central proteins:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD salvage pathway that converts nicotinamide and its analogs to their corresponding mononucleotides.[2]

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT): The enzyme responsible for the second step in the salvage pathway, converting the mononucleotide into an adenine dinucleotide analog.[2]

  • Inosine Monophosphate Dehydrogenase (IMPDH), specifically IMPDH2: The ultimate target of the activated drug. IMPDH2 is an isoform that has been identified as a potential therapeutic target in glioblastoma.[1]

Strategic Selection of Recombinant Expression Systems

The choice of an expression system is critical for obtaining soluble, correctly folded, and functional proteins. While Escherichia coli is a rapid and cost-effective system, eukaryotic proteins, especially those involved in complex metabolic pathways, may benefit from the post-translational modifications and chaperone machinery of eukaryotic hosts.[3][4][5][6]

Expression System Advantages Considerations Recommendation for Target Proteins
Escherichia coli - High yield and rapid growth.[4][5]- Well-established protocols and genetic tools.[6]- Cost-effective.[5]- Potential for inclusion body formation.- Lack of eukaryotic post-translational modifications.Suitable for all three enzymes, particularly for initial screening, structural studies, and generating large quantities of protein for biophysical assays.
Baculovirus-Insect Cells - High expression levels of complex proteins.[3][7]- Eukaryotic post-translational modifications.[7]- Suitable for large proteins and multi-protein complexes.[3][8]- Longer timeline for virus generation.- More complex cell culture than E. coli.An excellent choice for all three enzymes, especially if E. coli expression yields insoluble or inactive protein. It is particularly well-suited for ensuring the proper folding and activity of these metabolic enzymes.[9]
Mammalian Cells (e.g., HEK293, CHO) - Most physiologically relevant system with native folding and post-translational modifications.[10][11][12][13]- Lower yields compared to other systems.- More expensive and complex culture conditions.The gold standard for functional assays where native-like protein is crucial. Recommended for validating enzymatic activity and for cell-based assays.[10]

For the purposes of this guide, we will focus on protocols for the E. coli and Baculovirus systems, as they offer a good balance of yield, cost-effectiveness, and the ability to produce functional eukaryotic proteins.

Experimental Workflow: From Gene to Purified Protein and Functional Assays

The overall experimental workflow to study the interaction of this compound with its targets is depicted below.

Workflow cluster_0 Recombinant Protein Production cluster_1 In Vitro Activation & Target Validation Gene_Synthesis Gene Synthesis & Cloning (Codon-optimized for E. coli/Insect Cells) Expression Protein Expression (E. coli or Baculovirus) Gene_Synthesis->Expression Purification Protein Purification (Affinity & Size Exclusion Chromatography) Expression->Purification QC Protein QC (SDS-PAGE, Western Blot) Purification->QC Activation In Vitro Synthesis of NAD Analog (NAMPT + NMNAT + Compound) QC->Activation Purified NAMPT, NMNAT, IMPDH2 Binding_Assay Biophysical Binding Assays (Thermal Shift, SPR) Activation->Binding_Assay Functional_Assay Enzymatic Assays (IMPDH Activity) Activation->Functional_Assay Activation_Pathway Compound This compound Mononucleotide Mononucleotide Analog Compound->Mononucleotide + PRPP NAMPT NAMPT NAMPT->Mononucleotide NMNAT NMNAT NAD_Analog Unnatural NAD Analog (IMPDH Inhibitor) NMNAT->NAD_Analog Mononucleotide->NAD_Analog + ATP Inhibition Inhibition of Purine Synthesis NAD_Analog->Inhibition IMPDH IMPDH2 IMPDH->Inhibition

Sources

Introduction: Unveiling the Therapeutic Potential of 2-[(4-Methylphenyl)thio]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the In Vivo Experimental Design for 2-[(4-Methylphenyl)thio]nicotinamide Studies in Mice

This compound is a novel pro-drug compound with significant therapeutic promise, particularly in the oncology space. Unlike conventional cytotoxic agents, its mechanism of action is elegantly targeted. The compound is bioavailable and can cross the blood-brain barrier, making it a candidate for treating cancers of the nervous system.[1]

The core of its activity lies in its metabolic activation. It acts as a substrate for enzymes in the nicotinamide adenine dinucleotide (NAD) salvage pathway, specifically NAMPT and NMNAT1.[1] These enzymes convert it into a toxic analogue of NAD, which then potently inhibits inosine monophosphate dehydrogenase (IMPDH), a critical enzyme for DNA synthesis.[1] This targeted inhibition of IMPDH leads to the death of cancer cells, a mechanism that has shown preclinical efficacy against malignant peripheral nerve sheath tumors (MPNST).[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for designing and executing robust in vivo studies in mice. The focus is on establishing a rigorous experimental framework to evaluate the compound's pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

Section 1: Foundational Principles for Rigorous Preclinical Research

Before embarking on any in vivo study, it is imperative to ground the experimental design in established principles that ensure scientific validity, ethical conduct, and regulatory compliance. Preclinical research must be conducted to answer an important question, and experiments must be designed, conducted, analyzed, and reported with the highest level of rigor and transparency.[2]

The Ethical Framework: Adherence to the 3Rs

The principles of the 3Rs (Replacement, Reduction, and Refinement) are a cornerstone of ethical animal research and are critical for promoting robust and reproducible outcomes.[3][4][5]

  • Replacement: Using non-animal methods wherever possible. While in vivo studies are essential for understanding systemic effects, prior in vitro work should be exhaustive to refine hypotheses.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid and statistically significant data. This is achieved through careful experimental design and power analysis.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes optimizing housing conditions, handling techniques, and experimental procedures.

Regulatory and Quality Standards: Good Laboratory Practice (GLP)

For data intended for regulatory submission, adherence to Good Laboratory Practice (GLP) is mandatory. The FDA's GLP regulations (21 CFR Part 58) set the minimum requirements for study conduct, personnel, facilities, equipment, protocols, and quality assurance, ensuring the integrity and reliability of preclinical data.[6]

Experimental Design to Minimize Bias

Bias can invalidate experimental results. Implementing strategies to minimize bias is not optional; it is essential for reproducibility.

  • Randomization: Animals should be randomly assigned to treatment and control groups to prevent selection bias. This should distribute any confounding variables (e.g., litter effects, minor health differences) evenly across groups.[7][8]

  • Blinding: Whenever possible, personnel involved in data collection and analysis should be unaware of the group assignments. This is particularly crucial for subjective measurements like tumor scoring or behavioral assessments.[7]

  • Controlling Variables: Account for biological variables such as sex and age. It is important to use both male and female animals unless there is a strong scientific justification otherwise.[8]

Section 2: Pre-procedural Planning and Study Design

A meticulously planned study is the foundation of success. This phase involves selecting the appropriate animal model, formulating the drug, and designing the experimental groups.[9]

Animal Model Selection

The choice of animal model is one of the most critical decisions in preclinical research.[4] Mice are frequently used due to their genetic similarity to humans, well-characterized biology, and the availability of numerous disease models.[10]

  • Justification for Mouse Models: The murine and human genomes are approximately 85% identical, and their nervous systems share significant complexity, allowing for greater translational application in neuro-oncology research.[10]

  • Recommended Model for Efficacy Studies: Based on the compound's known activity against peripheral nerve sheath tumors, a human tumor xenograft model is the most relevant choice. This involves implanting human MPNST cells subcutaneously into immunodeficient mice (e.g., NOD scid gamma (NSG) or Nude mice). This approach has been successfully used to demonstrate the compound's ability to reduce tumor growth.[1]

  • Strain Considerations:

    • Immunodeficient Strains (e.g., NSG, Nude): Required for xenograft models to prevent rejection of human tumor cells.

    • Inbred Strains (e.g., C57BL/6): Suitable for initial pharmacokinetic, toxicokinetic, and pharmacodynamic studies where an intact immune system is preferred.

Dose Formulation and Administration

The method of drug delivery can significantly impact its pharmacokinetic profile.

  • Vehicle Selection: The vehicle must solubilize the compound without having any biological effect itself. A common starting point for poorly soluble compounds is a formulation of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept to a minimum.

  • Route of Administration:

    • Intravenous (IV): Bypasses absorption for direct systemic exposure. Ideal for initial PK studies to determine clearance and volume of distribution. A single 5 mg/kg IV injection has been documented.[1]

    • Intraperitoneal (IP): A common route for preclinical studies in rodents, offering good systemic exposure. Has been used for this class of compounds.[1]

    • Oral (PO): Should be explored to assess oral bioavailability, which is crucial for clinical translation.

Experimental Group Design and Sample Size

A logical group structure is essential for testing the hypothesis. The table below outlines a sample design for an efficacy study.

Group Description N (Mice/Group) Compound/Vehicle Dose Level Route Dosing Frequency
1Vehicle Control10Vehicle OnlyN/AIPDaily
2Low Dose10This compoundX mg/kgIPDaily
3Mid Dose10This compound2X mg/kgIPDaily
4High Dose10This compound4X mg/kgIPDaily
5Positive Control (Optional)10Standard-of-Care ChemoY mg/kgIPPer Protocol

Causality behind the choices:

  • Vehicle Control: Essential to ensure that the observed effects are due to the compound and not the delivery vehicle.

  • Multiple Dose Levels: Necessary to establish a dose-response relationship and identify a potential therapeutic window.

  • Sample Size (N): The number of animals per group should be determined by a power analysis based on pilot data or published results for similar compounds. This ensures the study is sufficiently powered to detect a statistically significant effect while adhering to the principle of Reduction.[8]

Section 3: Core In Vivo Experimental Protocols

This section provides step-by-step methodologies for key in vivo experiments. These protocols are designed to be self-validating by incorporating necessary controls and clear endpoints.

Protocol 1: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its key active metabolites.

Workflow Diagram:

G cluster_prep Preparation cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis A Acclimate Mice (C57BL/6, n=3-4 per timepoint) B Prepare Compound Formulation (e.g., 5 mg/kg in vehicle) A->B C Administer Single Dose (IV or IP) B->C D Collect Blood Samples (Sparse sampling schedule) C->D Post-dose E Harvest Tissues (e.g., Brain, Liver, Tumor) C->E At terminal timepoints F Process Plasma & Tissues D->F E->F G LC-MS/MS Analysis (Quantify parent & metabolites) F->G H Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) G->H

Caption: Workflow for a murine pharmacokinetic study.

Methodology:

  • Animal Preparation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.

  • Dosing: Administer a single dose of the compound via IV (e.g., 5 mg/kg) or IP injection.[1]

  • Blood Sampling: Collect blood (~50 µL) via saphenous or submandibular vein at specified time points. A typical sparse sampling schedule might be:

    • Pre-dose (0), 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately place blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Tissue Harvesting: At terminal timepoints, euthanize mice and harvest tissues of interest (e.g., brain, liver, tumors if applicable). Flash-freeze in liquid nitrogen and store at -80°C.

  • Bioanalysis: Extract the parent compound and its metabolites from plasma and tissue homogenates. Quantify concentrations using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key parameters.

Expected Data & Interpretation: A previous study with a similar compound showed that after a 5 mg/kg IV injection, the plasma Cmax reached 1096 ng/mL (5.4 µM) and was rapidly cleared by 90 minutes.[1] This provides a benchmark for what to expect. Analysis should also focus on quantifying the active adenine dinucleotide (AD) metabolite in plasma and brain to confirm target engagement.[1]

Protocol 2: Xenograft Efficacy Study

Objective: To evaluate the dose-dependent anti-tumor activity of this compound in an MPNST xenograft model.

Workflow Diagram:

G A Implant MPNST Cells (Subcutaneously in NSG mice) B Monitor Tumor Growth A->B C Tumors Reach ~100-150 mm³ B->C D Randomize Mice into Groups (Vehicle, Low, Mid, High Dose) C->D E Initiate Daily Dosing (e.g., IP administration) D->E F Monitor Tumor Volume & Body Weight (2-3 times per week) E->F G Endpoint Reached (Tumor size limit or clinical signs) F->G Continue until H Euthanize & Collect Tissues (Tumor, Blood, Organs) G->H I Analyze Data (Tumor Growth Inhibition, Survival) H->I

Caption: Workflow for a murine xenograft efficacy study.

Methodology:

  • Cell Culture: Culture human MPNST cells under sterile conditions as recommended by the supplier.

  • Tumor Implantation: Subcutaneously inject a suspension of MPNST cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of immunodeficient mice (e.g., NSG, 6-8 weeks old).

  • Tumor Monitoring: Allow tumors to establish. Begin measuring tumor volume with digital calipers 2-3 times per week once they become palpable. Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization: When tumors reach an average size of 100-150 mm³, randomize mice into the experimental groups defined in Section 2.3.

  • Treatment: Begin daily administration of the compound or vehicle as per the group assignments.

  • In-life Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor animals daily for any clinical signs of toxicity (e.g., weight loss >20%, lethargy, hunched posture).

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³), or on a fixed day. Individual animals should be euthanized if they meet humane endpoint criteria.

  • Terminal Collection: At the endpoint, collect terminal blood samples and harvest tumors and other organs for downstream analysis.

Protocol 3: Pharmacodynamic (PD) Biomarker Study

Objective: To confirm that the compound engages its target in vivo by inhibiting IMPDH.

Mechanism of Action Diagram:

G cluster_pathway NAD Salvage Pathway NAMPT NAMPT Metabolite1 Intermediate Metabolite NAMPT->Metabolite1 NMNAT1 NMNAT1 ActiveMetabolite Toxic Adenine Dinucleotide (AD) Analogue NMNAT1->ActiveMetabolite Compound 2-[(4-Methylphenyl)thio] nicotinamide (Pro-drug) Compound->NAMPT Metabolized by Metabolite1->NMNAT1 Metabolized by IMPDH IMPDH ActiveMetabolite->IMPDH Inhibits Effect Inhibition of DNA Synthesis & Cell Death IMPDH->Effect Leads to

Caption: Proposed mechanism of action for the compound.

Methodology:

  • Study Setup: Use either naive C57BL/6 mice or tumor-bearing mice from the efficacy study.

  • Dosing: Administer a single, effective dose of the compound (determined from the efficacy study). Include a vehicle control group.

  • Time Course Collection: Euthanize cohorts of mice (n=3-5 per timepoint) at various times post-dose (e.g., 2, 6, 12, 24 hours).

  • Tissue Collection: Collect tissues of interest (tumor, brain, liver) and plasma.

  • Biomarker Analysis:

    • Metabolite Quantification: Use LC-MS/MS to measure the levels of the active AD analogue in tissue homogenates. This directly confirms the pro-drug was converted to its active form.[1]

    • IMPDH Activity Assay: Measure the enzymatic activity of IMPDH in tissue lysates. A significant reduction in activity in the treated group compared to the vehicle group would confirm target engagement.

    • Downstream Effects: Analyze levels of guanine nucleotides (GTP), the product of the IMPDH pathway, which are expected to decrease upon inhibition.

References

  • Title: Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Source: PubMed Central URL: [Link]

  • Title: Experimental design of in vivo experiment. Mice were divided into... Source: ResearchGate URL: [Link]

  • Title: Step 2: Preclinical Research Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Animal Models of Neurodegenerative Diseases Source: PubMed Central URL: [Link]

  • Title: Pharmacokinetics and biochemistry studies on nicotinamide in the mouse Source: PubMed URL: [Link]

  • Title: General Principles of Preclinical Study Design Source: PubMed Central URL: [Link]

  • Title: Nicotinamide improves aspects of healthspan but not lifespan in mice Source: PubMed Central URL: [Link]

  • Title: Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges Source: ModernVivo URL: [Link]

  • Title: The Pharmacokinetics of Nicotinamide in Humans and Rodents Source: American Diabetes Association URL: [Link]

  • Title: What is the mechanism of Nicotinamide? Source: Patsnap Synapse URL: [Link]

  • Title: Nicotinamide riboside is uniquely and orally bioavailable in mice and humans Source: Nature Communications URL: [Link]

  • Title: Murine Models of Neurodegenerative Diseases Source: Maze Engineers URL: [Link]

  • Title: Experimental design: Top four strategies for reproducible mouse research Source: The Jackson Laboratory URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]

  • Title: Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug Source: Frontiers in Pharmacology URL: [Link]

  • Title: Neurological Disease Mouse Models for Targeted Research Source: Cyagen URL: [Link]

  • Title: Source of nicotinamide governs its metabolic fate in cultured cells, mice, and humans Source: PubMed URL: [Link]

  • Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL: [Link]

  • Title: Practical Considerations for In Vivo Mouse Studies Source: PubMed URL: [Link]

  • Title: Nicotinamide inhibits melanoma in vitro and in vivo Source: PubMed Central URL: [Link]

  • Title: [Webinar] Animal Models for Neurodegenerative Diseases Source: YouTube URL: [Link]

  • Title: In vivo toolkit Source: British Neuroscience Association URL: [Link]

  • Title: Nicotinamide pharmacokinetics in humans and mice: A comparative assessment and the implications for radiotherapy Source: Radiotherapy and Oncology URL: [Link]

Sources

Troubleshooting & Optimization

How to prevent degradation of thionicotinamide compounds in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Preventing Degradation in Solution

Welcome to the technical support center for thionicotinamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of these valuable chemical tools. As a Senior Application Scientist, I have compiled this guide to address common challenges and ensure the integrity of your experiments through a deeper understanding of the chemistry of thionicotinamide and its derivatives.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of thionicotinamide compounds.

Q1: What are the optimal storage conditions for thionicotinamide compounds in their solid form?

When stored as a dry powder, thionicotinamide adenine dinucleotide (Thio-NAD), a common derivative, is stable for at least four years if kept at -20°C.[1] For other thionicotinamide compounds, it is best practice to store them in a desiccated environment at -20°C to maximize their shelf life.

Q2: I need to prepare a stock solution of a thionicotinamide compound. What are the recommended storage conditions and for how long is the solution stable?

The stability of thionicotinamide compounds in solution is significantly influenced by temperature. For thionicotinamide adenine dinucleotide (Thio-NAD), stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] If using water as the solvent, it is advisable to filter-sterilize the solution before storage.[2]

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month
Q3: Which solvents are most suitable for dissolving and storing thionicotinamide compounds?

Thioamides, the class of compounds to which thionicotinamide belongs, are generally stable in organic solvents such as dichloromethane, benzene, and ethyl acetate.[3] However, for biological applications, aqueous buffers are often necessary. In such cases, the choice of buffer is critical. Studies on the related nicotinamide cofactors (NADH/NAD+) have shown that Tris buffer provides greater long-term stability compared to phosphate or HEPES buffers.[4][5][6] It is also noteworthy that NADH has been found to be surprisingly stable in anhydrous organic solvents.[7]

Q4: What are the primary factors that can cause the degradation of thionicotinamide compounds in solution?

The primary factors leading to the degradation of thionicotinamide compounds in solution are pH, temperature, and the presence of nucleophiles. Thioamides are susceptible to hydrolysis, particularly in alkaline aqueous media, which converts the thioamide to the corresponding amide.[3] Elevated temperatures can also accelerate degradation.[8] The choice of buffer can also play a significant role, with some buffers potentially catalyzing degradation.[9]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Q1: My experimental results are inconsistent, and I suspect my thionicotinamide compound may be degrading. How can I investigate this?

Inconsistent results are a common sign of compound instability. To troubleshoot this, consider the following workflow:

G A Inconsistent Experimental Results B Prepare Fresh Solution of Thionicotinamide Compound A->B C Repeat Experiment with Fresh Solution B->C D Results Consistent? C->D E YES: Original Solution Likely Degraded D->E Yes F NO: Investigate Other Experimental Parameters D->F No G Review Solution Preparation and Storage Protocol E->G H Was the solution stored at the correct temperature? G->H I Were appropriate solvents/buffers used? G->I J Was the solution subjected to multiple freeze-thaw cycles? G->J K Identify and Rectify Protocol Deviations H->K I->K J->K

Caption: Troubleshooting workflow for inconsistent results.

If you confirm that the original solution has degraded, it is crucial to review your handling and storage procedures. Ensure that stock solutions are properly aliquoted and stored at the recommended temperatures to prevent future degradation.

Q2: I observe a decrease in the activity of my thionicotinamide-dependent enzyme over time in my assay. Could the thionicotinamide substrate be the issue?

A decline in enzymatic activity could indeed be due to the degradation of the thionicotinamide substrate. The stability of these compounds is pH-dependent. Thioamides can hydrolyze in alkaline aqueous solutions.[3] If your assay buffer has a high pH, this could be the cause.

Recommended Actions:

  • pH Optimization: If permissible for your enzyme's activity, consider lowering the pH of your assay buffer. Studies on NADH have shown greater stability in slightly alkaline conditions (around pH 8.5), so finding the optimal balance for your specific system is key.[4][6]

  • Buffer Selection: As mentioned, Tris buffers have been shown to be more favorable for the stability of related nicotinamide cofactors than phosphate or HEPES buffers.[4][5][6]

  • Fresh Substrate: Always use a freshly prepared or properly stored, aliquoted solution of the thionicotinamide compound for your assays.

Q3: I am using a thionicotinamide-based compound as a prodrug in cell culture, but I am not observing the expected biological effect. What could be the problem?

While thionicotinamide can act as a prodrug by being converted into NAD(P) analogs within cells, its stability in the cell culture medium is a prerequisite.[10]

Potential Issues and Solutions:

  • Degradation in Medium: Cell culture media are complex aqueous solutions, often with a pH around 7.4, and are incubated at 37°C. These conditions can promote the degradation of thionicotinamide compounds over time.

    • Solution: Consider a time-course experiment to assess the stability of your compound in the cell culture medium. You may need to replenish the compound more frequently during long-term experiments.

  • Interaction with Medium Components: Components in the medium, such as certain amino acids or reducing agents, could potentially react with the thioamide group.

    • Solution: While challenging to diagnose without specific analytical methods, you can try a simpler, serum-free medium if your experimental design allows, to see if the issue persists.

Q4: How can I monitor the degradation of my thionicotinamide compound in solution?

Thionicotinamide adenine dinucleotide (Thio-NAD) has a characteristic absorbance at 405 nm, which can be used to distinguish it from other cofactors.[1] You can monitor the stability of your Thio-NAD solution by periodically measuring its absorbance at this wavelength using a spectrophotometer. A decrease in absorbance over time would indicate degradation. For other thionicotinamide compounds, HPLC analysis is a more universal and quantitative method to assess purity and detect degradation products.

Experimental Protocols

Protocol 1: Preparation and Storage of a Thionicotinamide Stock Solution

This protocol provides a standardized method for preparing and storing thionicotinamide solutions to maximize their stability.

Materials:

  • Thionicotinamide compound (solid)

  • Anhydrous, high-purity solvent (e.g., DMSO for a concentrated stock) or sterile, nuclease-free water/buffer (e.g., Tris-HCl)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • -80°C freezer and -20°C freezer

Procedure:

  • Equilibrate the solid thionicotinamide compound to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of the compound in a sterile environment.

  • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.

  • Vortex gently until the compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes. This is critical to avoid multiple freeze-thaw cycles.[11]

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

G A Equilibrate Solid Compound to Room Temperature B Weigh Compound A->B C Dissolve in Appropriate Solvent B->C D Vortex to Ensure Complete Dissolution C->D E Aliquot into Single-Use Tubes D->E F Label Aliquots E->F G Store at -80°C (long-term) or -20°C (short-term) F->G

Caption: Workflow for preparing thionicotinamide stock solutions.

References

  • Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. PMC - PubMed Central. Available at: [Link]

  • Thionicotinamide adenine dinucleotide oxidized form [for Biochemical R - Chem-Impex. Chem-Impex. Available at: https://www.chemimpex.com/products/06161
  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. NIH. Available at: [Link]

  • Stability of thioamides? ResearchGate. Available at: [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]

  • In-solution protein digestion - Mass Spectrometry Research Facility. University of Oxford. Available at: [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis: Article No. 5453. NREL. Available at: [Link]

  • Thiocyanate Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Proteomics Center Useful Protocols. Boston Children's Research. Available at: [Link]

  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. MDPI. Available at: [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. NREL Publications. Available at: [Link]

  • Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. Available at: [Link]

  • [Stabilization of reduced beta-nicotinamide-adenine-dinucleotide in an organic solvent (author's transl)]. PubMed. Available at: [Link]

  • HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design. PubMed. Available at: [Link]

  • Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. PubMed. Available at: [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. NIH. Available at: [Link]

  • Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of nicotinamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of molecules. Drawing from extensive field experience and established scientific principles, this resource aims to be a trustworthy and authoritative guide to achieving high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions researchers have when embarking on the purification of nicotinamide analogs.

Q1: What are the most common impurities I should expect when synthesizing nicotinamide analogs, and why are they difficult to remove?

The most prevalent impurity in the synthesis of nicotinamide and its analogs is the corresponding carboxylic acid (e.g., nicotinic acid for nicotinamide).[1][2] This purification challenge arises from the very similar physicochemical properties of the amide and the acid, particularly their solubility profiles in common solvents.[1] This similarity makes separation by simple crystallization difficult and often inefficient.[1]

Other potential impurities can include:

  • Starting materials from the synthesis.

  • By-products from side reactions.

  • Residual catalysts and reagents.

The specific impurities will, of course, depend on the synthetic route employed. Therefore, a thorough understanding of your reaction is the first step in designing an effective purification strategy.

Q2: My nicotinamide analog is highly water-soluble. What are the best initial strategies for purification?

High water solubility is a common characteristic of nicotinamide analogs and can indeed complicate purification. Here are some initial strategies to consider:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds.[3] However, you may encounter challenges with retention on standard C18 columns. In such cases, consider using a column with a polar-embedded or polar-endcapped stationary phase.[4] These columns are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that show little to no retention in reversed-phase mode.[4][5]

  • Lyophilization (Freeze-Drying): For removing water and other volatile solvents from your final pure fractions without heating, lyophilization is the method of choice. This is particularly important for thermally sensitive analogs.

  • Solid-Phase Extraction (SPE): SPE can be a useful pre-purification step to remove certain classes of impurities and concentrate your sample before final purification by HPLC.

Q3: I am observing significant peak tailing in the HPLC chromatogram of my pyridine-containing nicotinamide analog. What is the likely cause and how can I fix it?

Peak tailing with pyridine-containing compounds is a classic issue in HPLC and is most often caused by the interaction of the basic nitrogen on the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[5] This leads to undesirable secondary interactions and results in asymmetric peaks.

Here are the primary ways to address this:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter.[5] Most pyridine derivatives have a pKa between 5 and 6.[5] By lowering the mobile phase pH to below 3 with an additive like formic acid or trifluoroacetic acid (TFA), you can protonate the pyridine nitrogen. This positive charge will lead to electrostatic repulsion from the residual silanols, minimizing the tailing effect.

  • Use of a Modern, High-Purity Silica Column: Modern HPLC columns are manufactured with high-purity silica and are often end-capped to minimize the number of accessible silanol groups, which significantly reduces peak tailing for basic compounds.[5]

  • Addition of a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. The TEA will interact with the active silanol sites, effectively masking them from your analyte. However, be aware that TEA can suppress ionization in mass spectrometry.

Section 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental problems.

Troubleshooting Poor Resolution in Reversed-Phase HPLC

Problem: My nicotinamide analog is co-eluting with an impurity, and I cannot achieve baseline separation.

Step-by-Step Troubleshooting Protocol
  • Optimize the Organic Solvent Gradient:

    • Initial Assessment: Start with a broad gradient (e.g., 5-95% acetonitrile in water over 20 minutes) to get an idea of the retention times of your compound and impurities.

    • Shallow Gradient: If the peaks are close together, flatten the gradient around the elution time of your compounds of interest. A change of 0.5-1% organic solvent per minute can significantly improve resolution.

  • Change the Organic Modifier:

    • Rationale: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. This can alter the elution order and improve separation.

  • Adjust the Mobile Phase pH:

    • Rationale: Small changes in pH can alter the ionization state of your analog and certain impurities, leading to changes in retention time and potentially improved resolution. Explore a pH range where your compound is stable.

  • Modify the Column Temperature:

    • Rationale: Increasing the column temperature can improve efficiency and may also affect selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 45 °C).

  • Consider a Different Stationary Phase:

    • Rationale: If the above steps do not provide sufficient resolution, the selectivity of your column may not be suitable.

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds like nicotinamide analogs through pi-pi interactions.

    • Polar-Embedded/Endcapped Columns: As mentioned in the FAQs, these are excellent for polar compounds.

Troubleshooting Workflow for HPLC Resolution

HPLC_Troubleshooting start Poor Resolution optimize_gradient Optimize Gradient (Shallow Gradient) start->optimize_gradient change_solvent Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_solvent Still not resolved success Resolution Achieved optimize_gradient->success Resolved adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph Still not resolved change_solvent->success Resolved change_temp Modify Column Temperature adjust_ph->change_temp Still not resolved adjust_ph->success Resolved change_column Change Stationary Phase (e.g., Phenyl-Hexyl) change_temp->change_column Still not resolved change_temp->success Resolved change_column->success Resolved

Caption: A decision tree for troubleshooting poor resolution in HPLC.

Troubleshooting Crystallization: The "Oiling Out" Problem

Problem: When I try to crystallize my nicotinamide analog, it separates from the solution as an oil instead of forming crystals.

This is a common problem, especially with compounds that have a high affinity for the solvent or when the solution is too supersaturated.

Step-by-Step Troubleshooting Protocol
  • Heat and Add More Solvent:

    • Gently heat the mixture to dissolve the oil back into the solution.

    • Add a small amount of the same solvent dropwise until the solution becomes clear again.

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.

  • Scratch the Inner Surface of the Flask:

    • Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal:

    • If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled, supersaturated solution. This will act as a template for further crystal growth.

  • Change the Solvent System:

    • If the above methods fail, your chosen solvent system may not be appropriate.

    • Try a solvent system with a slightly lower polarity in which your compound is less soluble.

    • Consider using a co-solvent system (e.g., ethanol/water, acetone/hexane). Dissolve your compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to stand.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common purification workflows.

Protocol 1: General Purpose Reversed-Phase HPLC Purification

This protocol is a good starting point for the purification of many nicotinamide analogs.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 column suitable for preparative scale

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • Sample of crude nicotinamide analog

Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., water/ACN mixture). Ensure the sample is fully dissolved. If not, filter it through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Method Development (Analytical Scale):

    • Equilibrate an analytical C18 column with 95% A and 5% B.

    • Inject a small amount of the sample.

    • Run a gradient from 5% to 95% B over 20-30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the nicotinamide ring).

    • Identify the retention time of your target compound and any major impurities.

    • Optimize the gradient to achieve the best separation (as described in the troubleshooting guide).

  • Scale-Up to Preparative HPLC:

    • Equilibrate the preparative C18 column with the starting conditions of your optimized method.

    • Inject a larger amount of your sample.

    • Run the optimized preparative gradient.

    • Collect fractions corresponding to the peak of your target compound.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the solvent, typically by lyophilization, to obtain the pure compound.

Protocol 2: Removal of Nicotinic Acid Impurity via Chemical Derivatization

This protocol is based on a method to selectively remove nicotinic acid from nicotinamide.[1] It can be adapted for analogs where the corresponding carboxylic acid is the primary impurity.

Materials:

  • Crude nicotinamide analog containing the corresponding carboxylic acid impurity.

  • A non-aqueous solvent in which the nicotinamide analog is poorly soluble but the amine salt of the acid is soluble (e.g., benzene, toluene).[1] (Caution: Use appropriate safety measures when handling these solvents).

  • A secondary amine that is inert to the amide but will react with the carboxylic acid (e.g., diethylamine, piperidine).[1]

Procedure:

  • Suspend the impure nicotinamide analog in the chosen non-aqueous solvent.

  • Add the amine to the suspension and stir at room temperature. The amine will react with the nicotinic acid analog to form a salt.

  • Continue stirring until the reaction is complete (this can be monitored by TLC or HPLC by taking small aliquots of the solid).

  • Filter the suspension to collect the solid, unreacted nicotinamide analog.

  • Wash the solid with a small amount of the non-aqueous solvent to remove any remaining dissolved impurities.

  • Dry the purified solid under vacuum.

Data Presentation: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Crystallization Cost-effective, scalableCan be time-consuming, may not be effective for closely related impurities, risk of "oiling out"Large-scale purification where a suitable solvent system is known
RP-HPLC High resolution, applicable to a wide range of polaritiesCan be expensive, requires specialized equipment, solvent removal can be lengthyHigh-purity requirements, complex mixtures, small to medium scale
Chemical Derivatization Highly selective for acidic impuritiesRequires an additional reaction step, may introduce new impurities if not performed carefullySamples with a high content of the corresponding carboxylic acid impurity

Section 4: Advanced Topics

Chiral Purification of Nicotinamide Analogs

Many nicotinamide analogs are chiral and require separation of their enantiomers.

Q: How can I separate the enantiomers of my chiral nicotinamide analog?

A: The separation of enantiomers requires a chiral environment. In HPLC, this is achieved by using a chiral stationary phase (CSP).[6]

Common Chiral Stationary Phases for Nicotinamide Analogs:

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used and often provide good separation for a broad range of compounds.

  • Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to the silica support and work through pi-pi interactions, hydrogen bonding, and dipole-dipole interactions.

Workflow for Chiral Method Development:

Chiral_Method_Dev start Racemic Mixture of Nicotinamide Analog screen_csps Screen Multiple Chiral Stationary Phases (CSPs) start->screen_csps screen_solvents Screen Mobile Phases (Normal and Reversed-Phase) screen_csps->screen_solvents optimize_conditions Optimize Flow Rate, Temperature, and Additives screen_solvents->optimize_conditions Initial separation observed scale_up Scale-Up to Preparative Chiral HPLC optimize_conditions->scale_up enantiopure Isolated Enantiomers scale_up->enantiopure

Sources

Technical Support Center: A Researcher's Guide to 2-[(4-Methylphenyl)thio]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Methylphenyl)thio]nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the effective use of this compound in your experiments. Here, we synthesize established principles of chemical biology with specific insights into the nicotinamide scaffold to help you anticipate and address potential challenges, particularly concerning off-target effects.

Understanding the Compound: A Dual Perspective

This compound belongs to a class of thiophenyl nicotinamide derivatives. Recent studies on structurally related analogs have elucidated a primary mechanism of action, which we will consider as the putative "on-target" effect for the purpose of this guide. However, like any small molecule inhibitor, the potential for off-target interactions is a critical consideration for robust and reproducible research.

The On-Target Pathway: A Prodrug Approach to IMPDH Inhibition

Structurally similar thiophenyl nicotinamide derivatives have been shown to act as prodrugs that are metabolized by the NAD salvage pathway.[1] This metabolic activation converts the compound into an unnatural NAD analog, which then potently inhibits inosine monophosphate dehydrogenase (IMPDH).[1] IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides. Its inhibition can lead to the depletion of GTP and dGTP pools, ultimately arresting DNA and RNA synthesis and inducing cell death, particularly in rapidly proliferating cells like cancer cells.[1]

Below is a diagram illustrating this proposed mechanism of action:

On_Target_Pathway Compound This compound (Prodrug) NAMPT NAMPT Compound->NAMPT Enters Cell NMNAT1 NMNAT1 NAMPT->NMNAT1 Active_Metabolite Unnatural NAD Analog (Active Inhibitor) NMNAT1->Active_Metabolite Metabolic Activation IMPDH IMPDH Active_Metabolite->IMPDH Inhibition Guanine_Synthesis De Novo Guanine Nucleotide Synthesis IMPDH->Guanine_Synthesis Catalyzes Cellular_Effects Decreased GTP/dGTP Pools & Inhibition of Cell Proliferation Guanine_Synthesis->Cellular_Effects

Caption: Proposed on-target mechanism of this compound.

Troubleshooting Guide: Navigating Off-Target Effects

Even with a well-defined on-target mechanism, unexpected experimental outcomes can arise from off-target interactions. This section provides a structured approach to identifying and mitigating these effects.

Observed Problem Potential Off-Target Cause Recommended Action & Rationale
Cell death in non-proliferating or IMPDH-independent cell lines. The compound may be interacting with other metabolic enzymes or signaling pathways essential for the survival of specific cell types. Nicotinamide itself can influence a variety of cellular processes.[2]1. Titrate the compound to the lowest effective concentration. Off-target effects are often concentration-dependent.[3] 2. Use a structurally distinct IMPDH inhibitor as a positive control. This helps to confirm that the observed phenotype is due to IMPDH inhibition. 3. Perform a rescue experiment. Supplementing the media with guanosine can bypass the block in de novo guanine synthesis. If the phenotype is not rescued, an off-target effect is likely.
Unexpected changes in cellular metabolism (e.g., altered mitochondrial respiration, glycolysis). Nicotinamide is a precursor to NAD+, a central coenzyme in cellular metabolism.[4][5] The compound or its metabolites might interfere with NAD+/NADH or NADP+/NADPH ratios, or interact with other NAD+-dependent enzymes like sirtuins or PARPs.[2]1. Measure cellular NAD+ and NADH levels. This will directly assess the impact on this critical coenzyme pool. 2. Assess mitochondrial function and glycolysis rates. Use assays like Seahorse XF analysis to determine if these pathways are affected. 3. Evaluate the activity of known NAD+-dependent enzymes that are common off-targets for nicotinamide analogs.
Inconsistent results across different cell lines or experimental systems. The expression levels of the metabolizing enzymes (NAMPT, NMNAT1) and the target (IMPDH) can vary significantly between cell types.[1] Additionally, different cell lines may have varying sensitivities to potential off-target interactions.1. Quantify the protein expression of NAMPT, NMNAT1, and IMPDH in your cell lines of interest via Western blot or proteomics. 2. Correlate compound sensitivity with the expression of these key proteins. This can strengthen the link between the on-target pathway and the observed phenotype. 3. Utilize a knockout or knockdown of NAMPT or NMNAT1. If the compound's activity is lost, it confirms the necessity of the NAD salvage pathway for its action.[1]
Phenotype is observed at high concentrations, but not at concentrations that inhibit IMPDH. This is a strong indicator of an off-target effect. The cellular phenotype may be driven by interactions with lower-affinity targets that are only engaged at higher compound concentrations.1. Determine the IC50 for IMPDH inhibition in a cell-free assay and the EC50 for the cellular phenotype. A large discrepancy suggests off-target activity. 2. Use a negative control. Synthesize or obtain a structurally similar but inactive analog of the compound. This is a crucial control for distinguishing on-target from off-target effects.[6] 3. Consider chemoproteomics or thermal proteome profiling to identify the full spectrum of protein interactors at various concentrations.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my experiments?

A1: It is crucial to perform a dose-response curve in your specific experimental system. Based on data from similar compounds, a starting range of 10 nM to 10 µM is reasonable for initial cellular assays. Always aim to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target interactions.

Q2: How can I be sure that the observed phenotype is due to IMPDH inhibition?

A2: A multi-pronged approach is necessary for target validation:

  • Orthogonal Probes: Use at least one other well-characterized IMPDH inhibitor with a different chemical scaffold. If it recapitulates the phenotype, it strengthens the evidence for on-target activity.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of IMPDH. If this mimics the effect of the compound, it provides strong genetic validation.

  • Rescue Experiments: As mentioned in the troubleshooting guide, supplementing with guanosine should rescue the effects of IMPDH inhibition.

Q3: Are there any known off-targets for nicotinamide-based compounds that I should be particularly aware of?

A3: Yes, the nicotinamide scaffold is present in many bioactive molecules. Potential off-targets to consider include:

  • NAD+-dependent enzymes: Sirtuins, PARPs, and other dehydrogenases.

  • Kinases: Some nicotinamide derivatives have been reported to have kinase activity.

  • Nicotinamide N-methyltransferase (NNMT): This enzyme methylates nicotinamide and could potentially interact with analogs.[7]

Q4: Should I be concerned about the stability of the compound in my experiments?

A4: Yes, the thioether linkage in this compound could be susceptible to oxidation. It is advisable to:

  • Prepare fresh stock solutions regularly.

  • Store stock solutions at -20°C or -80°C and protect them from light.

  • Consider performing a stability study in your cell culture medium to understand its half-life under experimental conditions.

Experimental Protocols

Protocol 1: Guanosine Rescue Assay

This protocol is designed to determine if the observed cellular phenotype is due to the inhibition of de novo guanine nucleotide synthesis.

  • Cell Seeding: Plate your cells at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: The following day, treat the cells with a dose-response of this compound in the presence or absence of a final concentration of 100 µM guanosine.

  • Incubation: Incubate the cells for a period appropriate to observe your phenotype of interest (e.g., 48-72 hours for proliferation assays).

  • Assay: Perform your endpoint assay (e.g., cell viability, proliferation, apoptosis).

  • Analysis: If guanosine rescues the effect of the compound, it strongly suggests that the phenotype is mediated by IMPDH inhibition.

Guanosine_Rescue_Workflow Start Seed Cells Treatment Treat with Compound +/- Guanosine Start->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation Assay Perform Endpoint Assay (e.g., Cell Viability) Incubation->Assay Analysis Analyze Data Assay->Analysis

Caption: Workflow for a guanosine rescue experiment.

Protocol 2: Target Engagement Assay using Western Blot

This protocol assesses whether the compound leads to the expected downstream consequences of IMPDH inhibition.

  • Cell Treatment: Treat your cells with this compound at various concentrations and time points. Include a vehicle control.

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot: Perform SDS-PAGE and transfer the proteins to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against downstream markers of GTP depletion, such as phosphorylated forms of proteins regulated by GTP-dependent processes. Also, probe for housekeeping proteins (e.g., GAPDH, β-actin) as loading controls.

  • Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the bands. Quantify the changes in protein levels or phosphorylation status relative to the vehicle control.

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. [Link]

  • Nicotinamide, NAD(P)(H), and Methyl-Group Homeostasis Evolved and Became a Determinant of Ageing Diseases: Hypotheses and Lessons from Pellagra. Nutrients. [Link]

  • A systematic review of the therapeutic potential of nicotinamide adenine dinucleotide precursors for cognitive diseases in preclinical rodent models. Journal of Neuroinflammation. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • Target Identification and Validation Publications Guide. Agilent. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. [Link]

  • The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research. [Link]

  • Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]

  • Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. International Journal of Molecular Sciences. [Link]

  • Nicotinamide, N-(alpha-methylphenethyl)thio-. PubChem. [Link]

  • Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]

  • Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Journal of Medicinal Chemistry. [Link]

  • Nicotinamide Metabolism Modulates the Proliferation/Differentiation Balance and Senescence of Human Primary Keratinocytes. Journal of Investigative Dermatology. [Link]

  • Development of a Suicide Inhibition-Based Protein Labeling Strategy for Nicotinamide N-Methyltransferase. ACS Chemical Biology. [Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. [Link]

  • Dos and Don'ts of Chemical Probes. Trends in Pharmacological Sciences. [Link]

  • Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Molecular Medicine. [Link]

  • Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. Pharmaceutics. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • A rule of two for using chemical probes?. Practical Fragments. [Link]

Sources

Validation & Comparative

A Comparative Guide to IMPDH Inhibitors: Benchmarking 2-[(4-Methylphenyl)thio]nicotinamide Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, Inosine Monophosphate Dehydrogenase (IMPDH) stands out as a critical, rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] Its inhibition disrupts a cascade of cellular processes reliant on guanosine triphosphate (GTP), including DNA and RNA synthesis, signal transduction, and energy transfer, making it a validated target for antiviral, immunosuppressive, and anticancer therapies.[2][3]

This guide provides a comparative analysis of a novel compound class, represented by 2-[(4-Methylphenyl)thio]nicotinamide, against established IMPDH inhibitors such as Mycophenolic Acid (MPA), Ribavirin, and Mizoribine. We will delve into their distinct mechanisms of action, comparative potencies, and the experimental methodologies required for their rigorous evaluation.

The Central Role of IMPDH in Guanine Nucleotide Synthesis

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the committed step in the biosynthesis of guanine nucleotides.[4] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a heightened demand for this pathway, rendering them particularly vulnerable to IMPDH inhibition.[4][5] Humans express two IMPDH isoforms, IMPDH1 and IMPDH2, which are 84% identical and share nearly indistinguishable kinetic properties.[5] However, IMPDH2 expression is often upregulated in neoplastic and activated immune cells, making it a primary target for therapeutic intervention.[5]

The depletion of the intracellular GTP pool is the principal consequence of IMPDH inhibition, leading to a range of downstream effects from cell cycle arrest to apoptosis.[2][5] This fundamental mechanism underpins the therapeutic efficacy of all IMPDH inhibitors, though their specific interactions with the enzyme differ significantly.

IMPDH_Pathway cluster_Guanine_Pathway De Novo Guanine Nucleotide Synthesis cluster_Inhibitors Inhibitor Action Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP Multiple Steps IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP NAD+ -> NADH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA Synthesis DNA Synthesis GTP->DNA Synthesis RNA Synthesis RNA Synthesis GTP->RNA Synthesis Signal Transduction Signal Transduction GTP->Signal Transduction IMPDH IMPDH This compound 2-[(4-MePh)S]nicotinamide This compound->IMPDH Metabolized to NAD analog Mycophenolic Acid Mycophenolic Acid Mycophenolic Acid->IMPDH NAD+ Site Ribavirin Ribavirin Ribavirin->IMPDH IMP Site Mizoribine Mizoribine Mizoribine->IMPDH IMP Site

Caption: De novo guanine nucleotide synthesis pathway highlighting the critical role of IMPDH.

A New Paradigm: this compound

This compound belongs to a class of thiophenyl nicotinamide derivatives that operate through a unique mechanism. Unlike direct enzyme inhibitors, these compounds act as prodrugs that are metabolized by the cellular NAD salvage pathway.[6] This process generates unnatural NAD derivatives which then potently inhibit IMPDH, effectively hijacking the cell's own metabolic machinery to produce a toxic, inhibitory product.[6]

This novel mechanism confers high potency, with cellular activity reported in the nanomolar range when evaluated in the presence of physiological concentrations of nicotinamide.[6] A key characteristic is that their inhibitory effect can be competed out by high levels of exogenous nicotinamide, which serves as a definitive experimental validation of their mechanism of action.[6]

Established IMPDH Inhibitors: A Comparative Overview

A meaningful comparison requires understanding the mechanisms and properties of established IMPDH inhibitors.

  • Mycophenolic Acid (MPA): MPA is a potent, non-competitive, and reversible inhibitor of IMPDH.[7][8] It binds to the NAD+/NADH cofactor site on the enzyme, trapping the covalent E-XMP* intermediate.[9][10] MPA is considered a pan-inhibitor as it does not discriminate between IMPDH1 and IMPDH2, which may contribute to some of its clinical side effects.[9] It is a cornerstone immunosuppressant used in organ transplantation.[7]

  • Ribavirin: This broad-spectrum antiviral agent is a prodrug that is phosphorylated intracellularly to ribavirin monophosphate (RMP). RMP mimics IMP and acts as a competitive inhibitor at the substrate-binding site of IMPDH.[9][11][12] Its Ki for IMPDH is reported to be approximately 250 nM.[12]

  • Mizoribine: Similar to ribavirin, mizoribine is an immunosuppressive agent that is phosphorylated to mizoribine monophosphate (MZP).[13][14] MZP is a potent competitive inhibitor that binds to the IMP substrate site, forming a transition-state analogue complex with the enzyme.[9][13] In some preclinical cancer models, mizoribine has demonstrated superior antitumor activity compared to MPA.[15]

Performance Data: A Head-to-Head Comparison

Direct comparison of absolute potency values across different studies can be challenging due to variations in assay conditions. However, the available data provide a strong basis for relative performance assessment.

InhibitorMechanism of ActionBinding SitePotency (IC50 / Ki)Selectivity
This compound Metabolized to NAD analogNAD+ Site (via analog)Nanomolar range (cell-based)[6]Not extensively reported
Mycophenolic Acid (MPA) Non-competitive, traps E-XMP*NAD+ Site~106 nM (IMPDH2)[16]Pan-Inhibitor (IMPDH1 & IMPDH2)[9]
Ribavirin (as RMP) Competitive with IMPIMP SiteKi ≈ 250 nM[12]Not isoform-selective
Mizoribine (as MZP) Competitive with IMPIMP SitePotent inhibitor[13]Not extensively reported
Sappanone A (Reference) Allosteric, covalent binderAllosteric (Cys140)Kd ≈ 3.9 nM (IMPDH2)[17]IMPDH2 Selective[18]

Note: Potency values are context-dependent and can vary based on the assay type (biochemical vs. cell-based) and specific experimental conditions (e.g., substrate concentrations).

Experimental Protocols for Inhibitor Evaluation

Rigorous and reproducible experimental design is paramount for comparing IMPDH inhibitors. The following protocols provide a self-validating framework for assessing inhibitor potency and cellular effects.

Experimental Workflow Diagram

Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay A Recombinant Human IMPDH2 D Spectrophotometric Reading (340nm) A->D B Substrates: IMP, NAD+ B->D C Test Inhibitors (Dose Response) C->D E Calculate IC50 D->E F Proliferating Cells (e.g., Jurkat, K562) G Treat with Inhibitors (Dose Response) F->G H Incubate (e.g., 72h) G->H I MTT Reagent H->I J Measure Absorbance I->J K Calculate GI50 J->K

Caption: Workflow for the biochemical and cell-based evaluation of IMPDH inhibitors.

In Vitro IMPDH2 Enzymatic Assay

This protocol quantifies the direct inhibitory effect of a compound on recombinant IMPDH2 activity by measuring the rate of NADH production.

Causality: Measuring the change in absorbance at 340 nm directly corresponds to the conversion of NAD+ to NADH, providing a real-time kinetic readout of enzyme activity. The choice of a buffer with a pH of ~8.0 and the inclusion of DTT are critical for maintaining optimal enzyme stability and activity.[2][19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, 1 mM DTT, pH 8.0. Prepare fresh and keep on ice.

    • Enzyme Stock: Reconstitute lyophilized recombinant human IMPDH2 in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

    • Substrate Stocks: Prepare 10 mM IMP and 10 mM NAD+ stocks in deionized water.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • Create a serial dilution of the inhibitor stocks in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • To each well, add:

      • 80 µL of Assay Buffer.

      • 10 µL of the diluted inhibitor (or buffer for control wells).

      • 10 µL of a pre-mixed substrate solution containing IMP (final concentration ~100 µM) and NAD+ (final concentration ~250 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of diluted IMPDH2 enzyme (final concentration ~5-10 µg/mL).

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each inhibitor concentration.

    • Normalize the velocities to the untreated control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effect of the inhibitors.[20]

Causality: The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of an inhibitor's effect on cell survival and growth.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a sensitive cell line (e.g., K562 leukemia cells) in appropriate growth medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in the growth medium.

    • Add 100 µL of the diluted inhibitor solutions to the respective wells (final volume 200 µL). Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[21]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

Conclusion and Future Directions

The comparative analysis reveals that this compound and its analogs represent a promising class of IMPDH inhibitors with a distinct, metabolism-dependent mechanism of action.[6] While established agents like MPA, ribavirin, and mizoribine directly target the enzyme's substrate or cofactor sites, the nicotinamide derivatives leverage the NAD salvage pathway to achieve high potency.

Future research should focus on direct, side-by-side comparisons of these compounds in standardized biochemical and cellular assays to unequivocally determine their relative potencies. Furthermore, investigating the isoform selectivity (IMPDH1 vs. IMPDH2) of this compound is a critical next step. The development of isoform-selective inhibitors, such as the allosteric inhibitor Sappanone A, represents a key frontier in the field, promising enhanced therapeutic efficacy with a potentially improved safety profile by minimizing off-target effects associated with pan-IMPDH inhibition.[9][18] The protocols and comparative data presented herein provide a robust framework for researchers to advance this exciting area of drug discovery.

References

Sources

Validating the Anticancer Activity of 2-[(4-Methylphenyl)thio]nicotinamide in Colorectal Cancer Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound 2-[(4-Methylphenyl)thio]nicotinamide. As a Senior Application Scientist, this document is structured to not only provide detailed experimental protocols but also to elucidate the scientific rationale behind each step, ensuring a robust and self-validating study design. We will compare the efficacy of this compound with the standard-of-care chemotherapy for colorectal cancer, 5-Fluorouracil (5-FU).

Introduction: The Rationale for Targeting NAD+ Metabolism in Colorectal Cancer

Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of patients developing resistance to conventional therapies.[1][2] This necessitates the exploration of novel therapeutic strategies that target the unique metabolic vulnerabilities of cancer cells. One such promising avenue is the disruption of nicotinamide adenine dinucleotide (NAD+) metabolism. Cancer cells exhibit an elevated demand for NAD+, a critical coenzyme for energy metabolism, DNA repair, and cell signaling.[3] The NAD+ salvage pathway, which recycles nicotinamide to regenerate NAD+, is often upregulated in tumors, making it an attractive target for anticancer drug development.[2][4]

This compound is a nicotinamide derivative hypothesized to exert its anticancer effects by inhibiting key enzymes in the NAD+ salvage pathway. Structurally related compounds have been shown to target nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway, and inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides.[5][6] Inhibition of these enzymes is expected to deplete the intracellular NAD+ pool, leading to an energy crisis, increased oxidative stress, and ultimately, apoptotic cell death in cancer cells.

This guide will outline a head-to-head comparison of this compound with 5-FU, a cornerstone of CRC chemotherapy that primarily acts by inhibiting thymidylate synthase, leading to disruption of DNA synthesis.[7][8][9][10]

Comparative Analysis of Anticancer Efficacy: In Vitro and In Vivo

A rigorous evaluation of a novel anticancer compound requires a multi-faceted approach, beginning with in vitro characterization and culminating in in vivo validation using xenograft models. This section details the experimental workflow to compare the anticancer activities of this compound and 5-FU.

Part 1: In Vitro Assessment of Cytotoxicity

The initial step is to determine the cytotoxic potential of this compound against a relevant colorectal cancer cell line and compare it to 5-FU. The HCT-116 human colorectal carcinoma cell line is a suitable model for these studies.[11][12][13]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14]

  • Cell Seeding: Plate HCT-116 cells in 96-well plates at a density of 5 x 10³ cells per well in McCoy's 5a Medium supplemented with 10% FBS and penicillin/streptomycin.[12] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 5-FU in the growth medium. After the 24-hour incubation, replace the medium in the wells with fresh medium containing the various concentrations of the test compounds. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values

CompoundCell LineIC50 (µM)Citation
This compound HCT-116To be determined
5-Fluorouracil HCT-116~23.41[1]
Thionicotinamide (Analogue) C85 (CRC)Data suggests efficacy[6]
Mycophenolic Acid (IMPDH inhibitor) HT-29 (CRC)0.9[15]
Part 2: Mechanistic Validation - Induction of Apoptosis

To confirm that the observed cytotoxicity is due to the induction of apoptosis, we will perform a western blot analysis to detect key apoptotic markers.

Experimental Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP

  • Cell Treatment and Lysis: Seed HCT-116 cells in 6-well plates and treat with this compound and 5-FU at their respective IC50 concentrations for 24 and 48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 3: In Vivo Validation in a Colorectal Cancer Xenograft Model

The definitive test of anticancer activity is the evaluation of the compound's efficacy in a living organism. The HCT-116 subcutaneous xenograft model in immunodeficient mice is a well-established model for this purpose.[11][13][16]

Experimental Protocol: HCT-116 Xenograft Study

  • Cell Implantation: Subcutaneously inject 1 x 10⁷ HCT-116 cells suspended in Matrigel into the right flank of female athymic nude or SCID mice.[16]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers twice weekly. When the mean tumor volume reaches 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

    • Vehicle control (e.g., saline or DMSO solution)

    • This compound (dose to be determined by tolerability studies)

    • 5-Fluorouracil (e.g., 20-25 mg/kg)[4]

  • Drug Administration: Administer the treatments according to a predetermined schedule (e.g., intraperitoneally or orally, daily or every other day) for a specified duration (e.g., 21-28 days).

  • Monitoring: Measure tumor volumes and body weights twice weekly throughout the study. Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: Comparative Tumor Growth Inhibition

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Citation
Vehicle Control -To be determined0
This compound To be determinedTo be determinedTo be determined
5-Fluorouracil 20 mg/kgSignificantly reduced~40-50%[4]
OT-82 (NAMPT inhibitor) 95 mg/kgSignificantly reducedData available in other cancer models[17][18]

Note: The tumor growth inhibition for 5-FU is an approximate value based on published studies. Data for the NAMPT inhibitor OT-82 is provided as a reference for a compound with a related mechanism, as in vivo data for this compound in a colorectal cancer model is not publicly available.

Visualizing the Mechanisms and Workflow

To provide a clearer understanding of the underlying biology and the experimental process, the following diagrams have been generated.

Signaling Pathway of this compound

cluster_0 NAD+ Salvage Pathway cluster_1 De Novo Guanine Synthesis Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Apoptosis Apoptosis IMP IMP IMPDH IMPDH IMP->IMPDH XMP XMP IMPDH->XMP GMP GMP XMP->GMP Guanine_Nucleotides Guanine Nucleotides GMP->Guanine_Nucleotides Compound This compound Compound->NAMPT Inhibition Compound->IMPDH Inhibition

Caption: Hypothesized mechanism of this compound.

Experimental Workflow for Comparative Analysis

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Select HCT-116 CRC Cell Line cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC50 Values cell_viability->ic50 western_blot Western Blot for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) ic50->western_blot xenograft Establish HCT-116 Xenografts in Mice ic50->xenograft treatment Treat with Vehicle, 2-MTN, or 5-FU xenograft->treatment monitoring Monitor Tumor Growth and Toxicity treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC monitoring->endpoint data_analysis data_analysis endpoint->data_analysis Comparative Data Analysis

Caption: Experimental workflow for comparative validation.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the preclinical validation of this compound as a potential anticancer agent for colorectal cancer. By directly comparing its efficacy with the established chemotherapeutic 5-FU, researchers can generate the critical data necessary to support its further development. The causality-driven experimental design, from in vitro cytotoxicity and mechanistic studies to in vivo xenograft models, ensures a comprehensive evaluation.

Should this compound demonstrate significant and superior anticancer activity compared to 5-FU, with an acceptable safety profile, future studies could explore its efficacy in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors. Combination studies with other chemotherapeutic agents or targeted therapies would also be a logical next step to explore potential synergistic effects and overcome drug resistance.

References

  • Regulative Effect of Nampt on Tumor Progression and Cell Viability in Human Colorectal Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. Available at: [Link]

  • NAD+ salvage pathway in cancer metabolism and therapy. Pharmacological Research. Available at: [Link]

  • Insight Into Nicotinamide Adenine Dinucleotide Homeostasis as a Targetable Metabolic Pathway in Colorectal Cancer. Frontiers in Oncology. Available at: [Link]

  • 5-Fluorouracil mechanism of action. ResearchGate. Available at: [Link]

  • Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling. Aging. Available at: [Link]

  • Nicotinamide mononucleotide adenylyltransferase2 overexpression enhances colorectal cancer cell-kill by Tiazofurin. The Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Targeting NAD + Metabolism Vulnerability in FH-Deficient Hereditary Leiomyomatosis and Renal Cell Carcinoma with the Novel NAMPT Inhibitor OT-82. Cancer Research Communications. Available at: [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available at: [Link]

  • HCT-116: Subcutaneous colorectal cancer xenograft tumor model. Reaction Biology. Available at: [Link]

  • Nicotinamide Phosphoribosyl Transferase (Nampt) Is a Target of MicroRNA-26b in Colorectal Cancer Cells. PLOS One. Available at: [Link]

  • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. Cancers. Available at: [Link]

  • Schematic of the NAD⁺ production pathways and key enzymes and site of... ResearchGate. Available at: [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. Available at: [Link]

  • Cell Culture Protocol for HCT 116 cells. ENCODE. Available at: [Link]

  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative in colorectal cancer cell lines. ResearchGate. Available at: [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Fluorouracil. Wikipedia. Available at: [Link]

  • Validated HCT-116 Xenograft Model. Altogen Labs. Available at: [Link]

  • Subcellular compartmentalization of NAD+ and its role in cancer: A sereNADe of metabolic melodies. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. Available at: [Link]

  • In vivo effects of NAMPT inhibitor OT-82 in HLRCC xenograft models.... ResearchGate. Available at: [Link]

  • THYMOQUINONE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Pharmacology. Available at: [Link]

  • Xenograft, Colon, HCT 116. Pharmacology Discovery Services. Available at: [Link]

  • Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. Cancers. Available at: [Link]

Sources

A Researcher's Guide to the Target and Off-Target Profile of 2-[(4-Methylphenyl)thio]nicotinamide: A Paradigm Shift from Kinase Inhibition to Metabolic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(4-Methylphenyl)thio]nicotinamide and its analogs, compounds originally explored for their anti-cancer properties. Contrary to initial hypotheses that might categorize such molecules as kinase inhibitors based on their chemical scaffold, compelling evidence has redefined their mechanism of action. This document elucidates the true nature of these compounds as prodrugs that modulate cellular metabolism by targeting inosine monophosphate dehydrogenase (IMPDH) after activation via the NAD salvage pathway.

For researchers, scientists, and drug development professionals, understanding the precise molecular target and potential for off-target effects is paramount for advancing preclinical candidates. This guide offers a comparative framework for evaluating the selectivity of these nicotinamide derivatives against other established IMPDH inhibitors and provides detailed experimental protocols to independently verify on-target engagement and assess the broader cellular impact.

The True Mechanism of Action: A Prodrug Approach to IMPDH Inhibition

Initial interest in nicotinamide analogs often stems from their structural resemblance to components of kinase inhibitors. However, rigorous investigation has revealed a different and more intricate mechanism for this compound and its closely related, more potent analog, "compound 9" (the reversed amide of N-Pyridinylthiophene carboxamide)[1][2]. These compounds are not direct kinase inhibitors. Instead, they function as prodrugs, leveraging the cell's own metabolic machinery to become potent inhibitors of a key enzyme in nucleotide synthesis.

The activation of these compounds is a two-step process mediated by the nicotinamide adenine dinucleotide (NAD) salvage pathway[1]:

  • Activation by NAMPT: The nicotinamide analog is first converted into a mononucleotide derivative by nicotinamide phosphoribosyltransferase (NAMPT).

  • Conversion by NMNAT1: The resulting mononucleotide is then adenylated by nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1) to form an unnatural NAD analog.

This newly formed NAD analog is the active drug. Its primary intracellular target is inosine monophosphate dehydrogenase (IMPDH) , the rate-limiting enzyme in the de novo synthesis of guanine nucleotides[1][2]. By inhibiting IMPDH, the compound depletes the cellular pool of guanosine triphosphate (GTP), a critical building block for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells[3].

cluster_0 Cellular Activation via NAD Salvage Pathway cluster_1 Target Inhibition Prodrug This compound (or Compound 9) NAMPT NAMPT Prodrug->NAMPT Nicotinamide Mimic Mononucleotide Mononucleotide Derivative NAMPT->Mononucleotide NMNAT1 NMNAT1 Mononucleotide->NMNAT1 Active_Inhibitor Unnatural NAD Analog (Active Inhibitor) NMNAT1->Active_Inhibitor IMPDH IMPDH Active_Inhibitor->IMPDH Inhibition XMP Xanthosine Monophosphate IMPDH->XMP IMP Inosine Monophosphate IMP->IMPDH Guanine_Nucleotides Guanine Nucleotides (GTP) XMP->Guanine_Nucleotides Cell_Death Cell Cycle Arrest & Apoptosis Guanine_Nucleotides->Cell_Death Depletion Leads To

Figure 1: Mechanism of action for this compound analogs.

Assessing Target Engagement and Off-Target Effects

Given that this compound is a prodrug, a comprehensive assessment of its "cross-reactivity" must extend beyond simple binding assays. It requires evaluating the entire pathway from activation to target engagement and downstream metabolic consequences.

Validating IMPDH as the Primary Target: The Cellular Thermal Shift Assay (CETSA)

Causality Behind Experimental Choice: CETSA is a powerful technique for verifying drug-target engagement in a native cellular environment[4][5]. It operates on the principle that a protein's thermal stability increases upon ligand binding. For a prodrug like this compound, CETSA can confirm that the downstream active metabolite directly interacts with and stabilizes IMPDH inside the cell, providing stronger evidence of target engagement than in vitro assays with the parent compound alone.

  • Cell Treatment: Culture your cell line of interest to ~80% confluency. Treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a sufficient duration to allow for its metabolic activation (e.g., 2-4 hours).

  • Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 45°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature[6].

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is crucial for releasing intracellular proteins[7].

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble, stabilized proteins. Determine the protein concentration, normalize the samples, and prepare them for SDS-PAGE by adding loading buffer.

  • Western Blot Analysis: Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and probe with a primary antibody specific for IMPDH. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and drug-treated samples. Plot the percentage of soluble IMPDH as a function of temperature to generate melting curves. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and thus, target engagement.

A 1. Cell Treatment (Vehicle or Compound) B 2. Harvest and Aliquot Cells A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot (Probe for IMPDH) F->G H 8. Analyze Melting Curve (Assess Thermal Shift) G->H

Figure 2: Experimental workflow for Western Blot-based CETSA.
Uncovering Off-Target Effects and Metabolic Perturbations: Untargeted Metabolomics

Causality Behind Experimental Choice: Since this compound is activated by and targets metabolic enzymes, its off-target effects are most likely to manifest as perturbations in cellular metabolism. Untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) provides a global, unbiased snapshot of all detectable small molecules in the cell[8][9]. This approach is ideal for hypothesis generation, as it can reveal unexpected changes in metabolic pathways that may indicate off-target enzyme inhibition or activation[10].

  • Experimental Design: Culture cells and treat with vehicle, this compound, and positive control IMPDH inhibitors (e.g., mycophenolic acid). Include multiple biological replicates (n ≥ 5) for statistical power.

  • Metabolite Extraction: After treatment, rapidly quench metabolic activity by aspirating the media and washing the cells with ice-cold saline. Extract metabolites by adding a cold solvent mixture (e.g., 80% methanol) and scraping the cells. Centrifuge to pellet debris and collect the supernatant containing the metabolites[11].

  • Sample Analysis by LC-MS: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., HILIC for polar metabolites). Acquire data in both positive and negative ionization modes to maximize coverage of the metabolome[12].

  • Data Preprocessing: Process the raw LC-MS data using software like XCMS or MS-DIAL. This involves peak picking, retention time correction, and peak alignment to create a feature matrix of mass-to-charge ratios (m/z), retention times, and their corresponding intensities across all samples[12].

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Partial Least Squares-Discriminant Analysis [OPLS-DA]) to identify features that are significantly different between the treated and control groups.

  • Metabolite Identification: Annotate the significant features by matching their m/z and fragmentation patterns (MS/MS spectra) to metabolomics databases (e.g., METLIN, HMDB).

  • Pathway Analysis: Use tools like MetaboAnalyst to map the identified differential metabolites onto known metabolic pathways. This will highlight pathways that are perturbed by the compound, suggesting potential on- and off-target effects.

Comparative Analysis with Other IMPDH Inhibitors

The therapeutic and toxicological profile of an IMPDH inhibitor is influenced by its potency, reversibility, and selectivity for the two human IMPDH isoforms, IMPDH1 and IMPDH2. IMPDH2 is upregulated in proliferating cells, making it a primary target for cancer and immunosuppressive therapies, while IMPDH1 is constitutively expressed and is the dominant isoform in the retina[3][13].

InhibitorTypePrimary Target Isoform(s)Reported IC50 ValuesKey Off-Target Considerations/Toxicities
This compound Analog (Compound 9-AD) Unnatural NAD Analog (Prodrug)IMPDH (isoform selectivity not fully characterized)Potency in the nanomolar range[2]Potential for off-target effects related to NAMPT inhibition (e.g., thrombocytopenia, gastrointestinal issues)[14][15].
Mycophenolic Acid (MPA) Non-competitive, reversibleIMPDH1 and IMPDH2~10-40 nM[16][17]Gastrointestinal toxicity is common. Off-label use in various immune-mediated diseases[18].
Ribavirin Competitive, reversibleIMPDH1 and IMPDH2Micromolar range (e.g., 20-80 µg/mL against SARS-CoV)[19][20]Broad-spectrum antiviral activity. Can be incorporated into RNA and DNA, leading to mutagenesis.
Mizoribine Competitive, reversibleIMPDH1 and IMPDH2Potent in vitro (IC50 ~4 nM), but may have poor cell permeability[16].Used as an immunosuppressant, particularly in Japan.

Discussion: Integrating Data for a Comprehensive Profile

The evaluation of this compound and its analogs requires a multi-faceted approach that acknowledges its status as a prodrug targeting cellular metabolism.

On-Target Potency and Selectivity: The primary evidence for the on-target activity of the metabolized form of this compound is its potent inhibition of IMPDH, leading to guanine nucleotide depletion[1][2]. Future studies should focus on determining the IC50 values of the active metabolite (the unnatural NAD analog) against purified human IMPDH1 and IMPDH2 to understand its isoform selectivity. High selectivity for IMPDH2 over IMPDH1 would be a desirable characteristic to minimize the risk of retinal toxicity associated with IMPDH1 inhibition[3].

Off-Target Liabilities: The prodrug nature of this compound introduces a second layer of potential off-target effects related to its activation by NAMPT. High concentrations of the parent compound could competitively inhibit NAMPT, leading to NAD depletion and associated toxicities, such as those observed with clinical NAMPT inhibitors like FK866 (e.g., thrombocytopenia and gastrointestinal distress)[14][15][21].

Metabolomic profiling serves as a crucial tool to de-risk such compounds. If the metabolic signature of cells treated with this compound closely mirrors that of cells treated with a direct IMPDH inhibitor like mycophenolic acid (i.e., showing perturbations primarily in purine metabolism), it provides confidence that the compound's effects are largely on-target. Conversely, if the metabolic profile shows significant overlap with that of a NAMPT inhibitor (e.g., widespread disruption of NAD-dependent pathways), it would raise concerns about off-target NAMPT inhibition[22][23].

Conclusion

The scientific journey of this compound and its analogs illustrates a critical principle in drug discovery: the initial mechanistic hypothesis must be rigorously tested. By moving beyond a superficial classification as a "kinase inhibitor-like" molecule, researchers have uncovered a sophisticated prodrug strategy that targets the core of cellular metabolism.

For drug development professionals, this paradigm shift necessitates a tailored approach to preclinical evaluation. The focus must be on the efficiency of metabolic activation, the selectivity of the active metabolite for IMPDH isoforms, and a comprehensive assessment of metabolic off-target effects. The experimental workflows detailed in this guide, including CETSA for target validation and untargeted metabolomics for off-target discovery, provide a robust framework for building a comprehensive safety and efficacy profile for this promising class of compounds. By understanding the true mechanism and potential liabilities, the scientific community can more effectively advance these molecules toward their full therapeutic potential.

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. PubMed Central. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]

  • IMP Dehydrogenase: Structure, Mechanism, and Inhibition - PMC. PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis - PMC. PubMed Central. [Link]

  • What NAMPT inhibitors are in clinical trials currently? - Patsnap Synapse. Patsnap. [Link]

  • IMP Dehydrogenase: Structure, Mechanism, and Inhibition | Chemical Reviews. ACS Publications. [Link]

  • Inhibitory effect of mizoribine and ribavirin on the replication of severe acute respiratory syndrome (SARS)-associated coronavirus - PubMed Central. PubMed Central. [Link]

  • Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC. PubMed Central. [Link]

  • 4.5. Cellular Thermal Shift Assay (CETSA) - Bio-protocol. Bio-protocol. [Link]

  • Targeted vs Untargeted Metabolomics | Metabolon. Metabolon. [Link]

  • Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC. PubMed Central. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC. PubMed Central. [Link]

  • Inhibitors of the IMPDH enzyme as potential anti-bovine viral diarrhoea virus agents. ScienceDirect. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Off-label use of mycophenolate mofetil in the treatment of rare and complex rheumatic connective tissue diseases - PubMed. PubMed. [Link]

  • Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy | PNAS. PNAS. [Link]

  • LC-MS-based metabolomics - PMC. PubMed Central. [Link]

  • The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor | Request PDF. ResearchGate. [Link]

  • Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One. PLOS One. [Link]

  • [Off-label use of mycophenolate mofetil in immune-mediated diseases] - PubMed. PubMed. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - Frontiers. Frontiers. [Link]

  • LC-MS-based Metabolomics: Workflows, Strategies and Challenges - YouTube. YouTube. [Link]

  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery | Request PDF. ResearchGate. [Link]

  • Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity. PubMed. [Link]

  • A Guideline to Univariate Statistical Analysis for LC/MS-Based Untargeted Metabolomics-Derived Data - MDPI. MDPI. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. SciSpace. [Link]

  • Untargeted metabolomics strategies – Challenges and Emerging Directions - PMC. PubMed Central. [Link]

  • Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells - PubMed. PubMed. [Link]

  • Recommendations for comprehensive untargeted metabolomics workflow? - ResearchGate. ResearchGate. [Link]

  • Current target ranges of mycophenolic acid exposure and drug-related adverse events: a 5-year, open-label, prospective, clinical follow-up study in renal allograft recipients - PubMed. PubMed. [Link]

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC. PubMed Central. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Lupus: Symptoms, Causes, Complications, and Treatment - WebMD. WebMD. [Link]

  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. MDPI. [Link]

  • Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - NIH. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 2-[(4-Methylphenyl)thio]nicotinamide and FK866 on NAMPT Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of two distinct chemical entities targeting the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT): the well-characterized inhibitor FK866 and the less-explored compound, 2-[(4-Methylphenyl)thio]nicotinamide. As researchers and drug developers, our goal extends beyond simple data acquisition to a deeper understanding of a compound's mechanism, potency, and cellular effects relative to established benchmarks. This document is structured to not only present known information but also to provide the strategic rationale and detailed protocols necessary for a rigorous head-to-head evaluation.

Introduction: The Critical Role of NAMPT in Cellular Energetics and Oncology

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular function, acting as a critical cofactor in redox reactions essential for metabolism, energy production, and DNA repair.[1] In mammalian cells, the primary route for replenishing NAD+ pools is the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting step.[2][3] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1][3]

Many cancer cells exhibit a heightened metabolic rate and an increased reliance on the NAD+ salvage pathway to sustain their rapid proliferation and overcome cellular stress.[2][4] Consequently, NAMPT is frequently overexpressed in various tumors, making it a compelling therapeutic target.[2][4] Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis, attenuation of glycolysis, and ultimately, apoptotic cell death in cancer cells.[2][5] This has spurred the development of numerous NAMPT inhibitors.

This guide focuses on two such inhibitors:

  • FK866 (also known as Daporinad or APO866): A highly potent, non-competitive, and well-documented NAMPT inhibitor that has been extensively studied preclinically and in early-phase clinical trials. It serves as a crucial benchmark for evaluating new chemical entities.

  • This compound: A representative of the nicotinamide thioether derivative class. While the synthesis of similar nicotinamide derivatives has been described, specific and comparative data on the NAMPT inhibitory activity of this particular compound are not widely available in the public domain.[6][7]

The central objective of this guide is to establish a robust experimental framework for a direct, quantitative comparison of these two molecules, providing the necessary context, rationale, and detailed methodologies for researchers in the field.

The NAMPT-Mediated NAD+ Salvage Pathway

The NAMPT-catalyzed reaction is the bottleneck in the salvage pathway. Understanding this pathway is fundamental to interpreting the effects of its inhibitors. The inhibition of NAMPT disrupts the entire downstream cascade, leading to a depletion of NAD+ and impacting all NAD+-dependent processes.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_consumption NAD+ Consuming Processes NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP ADP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD AMP AMP + PPi NMNAT->AMP PARPs PARPs (DNA Repair) NAD->PARPs consumed Sirtuins Sirtuins (Deacetylation) NAD->Sirtuins consumed CD38 CD38/157 (Ca2+ Signaling) NAD->CD38 consumed Redox Redox Reactions (Metabolism) NAD->Redox consumed ATP_in ATP ATP_in->NMNAT ATP_out ATP PPi PPi PARPs->NAM regenerated Sirtuins->NAM regenerated CD38->NAM regenerated

Figure 1. The central role of NAMPT in the NAD+ salvage pathway.

Profile of the Benchmark Inhibitor: FK866

FK866 is a high-affinity, non-competitive inhibitor of NAMPT that has been instrumental in validating NAMPT as a therapeutic target.[8] It potently induces apoptosis in a wide range of cancer cell lines by depleting intracellular NAD+ pools.[1][8] Despite promising preclinical activity, its clinical development was hampered by dose-limiting toxicities and modest efficacy, underscoring the need for new agents with improved therapeutic windows.[9]

ParameterCell LineReported ValueReference
Enzymatic Ki -0.3 nM[8]
NAD+ Formation IC50 A2780 (Ovarian)~0.5 nM[1]
NAD+ Formation IC50 HCT116 (Colon)~0.5 nM[1]
Cell Proliferation IC50 A2780 (Ovarian)~1.4 nM[1]
Cell Proliferation IC50 HCT116 (Colon)~3.0 nM[1]
Cell Proliferation IC50 HepG2 (Liver)~1.0 nM[8]

Table 1. Summary of reported in vitro potency for the benchmark NAMPT inhibitor, FK866.

Profile of the Challenger: this compound

Experimental Framework for a Head-to-Head Comparison

To objectively compare these two compounds, a multi-tiered experimental approach is required, moving from direct enzymatic inhibition to cellular on-target effects and downstream functional outcomes.

Experiment 1: In Vitro Enzymatic Inhibition Assay

Causality & Rationale: The first and most direct test is to determine if and how potently each compound inhibits purified NAMPT enzyme activity. This biochemical assay isolates the enzyme from complex cellular systems, providing a clean measurement of the half-maximal inhibitory concentration (IC50). This value is the cornerstone for comparing intrinsic potency. We will employ a coupled-enzyme, fluorescence-based assay, which is a robust and sensitive method for high-throughput screening.[10][11]

Workflow Diagram:

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified NAMPT Enzyme - Substrates (NAM, PRPP, ATP) - Coupling Enzymes (NMNAT, ADH) - Inhibitors (FK866, Test Compound) start->prep_reagents plate_setup Plate Setup (384-well): - Add NAMPT Enzyme - Add serial dilutions of inhibitors prep_reagents->plate_setup pre_incubation Pre-incubate inhibitors with NAMPT plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add substrate mix (NAM, PRPP, ATP, NMNAT, ADH, Ethanol) pre_incubation->initiate_reaction kinetic_read Incubate & Read Fluorescence (Ex: 340 nm, Em: 460 nm) Kinetic or Endpoint Mode initiate_reaction->kinetic_read data_analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 values using  a four-parameter logistic fit kinetic_read->data_analysis end End data_analysis->end

Figure 2. Workflow for the in vitro NAMPT enzymatic inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a master mix containing NAMPT Assay Buffer, purified human NAMPT enzyme, ATP, PRPP, Nicotinamide, NMNAT, and alcohol dehydrogenase (ADH) as per a commercially available kit protocol (e.g., BPS Bioscience #71276).[10]

  • Inhibitor Dilution: Prepare a serial dilution series for FK866 (e.g., from 1 µM to 10 pM) and this compound (e.g., from 100 µM to 1 nM) in assay buffer.

  • Assay Plate Setup: To a 96- or 384-well black, flat-bottom plate, add the diluted inhibitors. Add the NAMPT enzyme solution and incubate for 15-30 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the reaction by adding the substrate/coupling enzyme master mix to all wells.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the increase in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time (e.g., 60-90 minutes) at 37°C.

  • Self-Validation & Controls:

    • Positive Control: Reaction with enzyme but no inhibitor (represents 0% inhibition).

    • Negative Control: Reaction with a known potent inhibitor, FK866.

    • Blank: Reaction mixture without NAMPT enzyme (to measure background fluorescence).

  • Data Analysis: Determine the reaction rate (slope of the fluorescence curve). Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experiment 2: Cellular On-Target Effect and Functional Outcome

Causality & Rationale: Demonstrating enzymatic inhibition is the first step. The critical follow-up is to confirm that this activity translates into the intended biological consequence within a living cell. This involves two key measurements:

  • NAD+ Depletion: Does the compound effectively lower intracellular NAD+ levels? This confirms the on-target mechanism of action.

  • Anti-Proliferative Activity: Does NAD+ depletion lead to the desired functional outcome—the inhibition of cancer cell growth? This measures cellular potency (GI50).

We will use a cancer cell line known to be sensitive to NAMPT inhibition, such as the A2780 ovarian cancer line.[1]

Workflow Diagram:

Cellular_Assay_Workflow cluster_nad NAD+ Depletion Assay cluster_prolif Anti-Proliferation Assay start Start: Seed A2780 cells in 96-well plates treat Treat cells with serial dilutions of FK866 and Test Compound start->treat incubate Incubate for 72 hours (for proliferation) or 24-48 hours (for NAD+ levels) treat->incubate lyse_nad Lyse cells and measure NAD+/NADH levels using a luminescence-based kit incubate->lyse_nad add_reagent Add viability reagent (e.g., CellTiter-Glo) incubate->add_reagent analyze_nad Calculate % NAD+ remaining vs. untreated control lyse_nad->analyze_nad end End: Comparative Analysis analyze_nad->end read_lum Incubate and read luminescence add_reagent->read_lum analyze_prolif Calculate % viability vs. control and determine GI50 read_lum->analyze_prolif analyze_prolif->end

Figure 3. Integrated workflow for cellular NAMPT inhibitor assays.

Detailed Protocol:

  • Cell Culture: Culture A2780 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) and seed them into 96-well plates at an optimized density. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of FK866 and this compound for a predetermined duration (e.g., 72 hours for proliferation, 24-48 hours for NAD+ measurement).

  • Anti-Proliferation Measurement (e.g., CellTiter-Glo®):

    • After 72 hours, equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure luminescence on a plate reader.

    • Calculate the GI50 (concentration causing 50% inhibition of growth).

  • NAD+ Level Measurement (e.g., NAD/NADH-Glo™):

    • After 24-48 hours, lyse the cells according to the kit protocol.

    • The assay uses a specific reductase and proluciferin substrate to generate a luminescent signal directly proportional to the amount of NAD+ and/or NADH.

    • Measure luminescence and quantify NAD+ levels relative to a standard curve or untreated controls.

  • Self-Validation & Controls:

    • Vehicle Control: Cells treated with DMSO only (represents 100% viability / 100% NAD+).

    • Positive Control: Cells treated with FK866 to confirm assay sensitivity.

    • Rescue Experiment (for specificity): Co-treat cells with the inhibitor and an excess of nicotinic acid (NA) or nicotinamide riboside (NR). If the inhibitor is specific to NAMPT, cell viability should be rescued in cell lines capable of using these alternative NAD+ precursors, as they bypass the NAMPT-catalyzed step.

Summary and Anticipated Outcomes

By executing this experimental plan, a researcher can generate a comprehensive dataset to directly compare this compound against the benchmark inhibitor FK866.

Hypothetical Data Summary Table:

CompoundEnzymatic IC50 (nM)Cellular NAD+ Depletion IC50 (nM)A2780 GI50 (nM)
FK866 Expected: 0.3 - 1.0Expected: ~1.0Expected: ~1.5
This compound To be determinedTo be determinedTo be determined

Table 2. A template for summarizing the key comparative data points.

The results will elucidate whether this compound is a viable NAMPT inhibitor and how its potency at the enzymatic and cellular levels compares to FK866. A significant discrepancy between enzymatic and cellular IC50 values could suggest issues with cell permeability, metabolic instability, or efflux pump activity, providing critical insights for further chemical optimization. This structured, hypothesis-driven approach ensures a thorough and scientifically rigorous evaluation, paving the way for the development of next-generation NAMPT inhibitors.

References

  • Tan, B., et al. (2013). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells. Journal of Biological Chemistry, 288(49), 3500-3511. [Link]

  • Thalla, R., et al. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Cancers, 13(11), 2636. [Link]

  • Clemons, J., et al. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 66(15), 10245-10278. [Link]

  • Zhao, G., et al. (2015). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 290(25), 15541-15550. [Link]

  • Feng, J., et al. (2018). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Chemical Biology, 25(2), 158-167.e5. [Link]

  • Williams, E. L., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. European Journal of Medicinal Chemistry, 239, 114532. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zhu, Y., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(17), 12056-12073. [Link]

  • Wang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • Wang, C., et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 14(24), 17296-17300. [Link]

  • Amsbio. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zheng, Y., et al. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 66(24), 16688-16713. [Link]

  • Hjarnaa, P. V., et al. (2013). Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. Journal of Medicinal Chemistry, 56(24), 9993-10006. [Link]

  • Shaik, J., et al. (2012). IC 50 values for the compounds. ResearchGate. [Link]

  • Cunniff, B., et al. (2021). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers, 13(16), 4173. [Link]

  • Hwang, I., et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature Communications, 14(1), 8206. [Link]

  • Li, Y., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules, 29(12), 2836. [Link]

  • Crowder, R. N., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1017. [Link]

  • Schramm, A., et al. (2012). Nicotinamide Phosphoribosyl Transferase (Nampt) Is Required for De Novo Lipogenesis in Tumor Cells. PLoS ONE, 7(6), e40215. [Link]

  • Zheng, Y., et al. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 66(24), 16688-16713. [Link]

  • O'Donnell, A., et al. (2018). Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. Molecular Pharmacology, 93(2), 175-184. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Feng, J., et al. (2018). Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. ResearchGate. [Link]

  • Wang, B., et al. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Acta Pharmacologica Sinica, 36(8), 999-1008. [Link]

  • Espindola-Netto, J. M., et al. (2022). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance, 5(4), 903-915. [Link]

  • Zheng, Y., et al. (2023). Synthesis, Optimization, and Structure-Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 66(24), 16688-16713. [Link]

Sources

Benchmarking the Potency of 2-[(4-Methylphenyl)thio]nicotinamide Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel anticancer candidate 2-[(4-Methylphenyl)thio]nicotinamide against established anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of its action and presents a framework for its preclinical evaluation, supported by detailed experimental protocols and data interpretation.

Introduction: A Novel Approach to Targeting Cancer Metabolism

The relentless pursuit of novel anticancer therapeutics has led to the exploration of unique molecular targets and mechanisms. One such promising avenue is the disruption of cancer cell metabolism. This compound, a thiophenyl derivative of nicotinamide, has emerged as a compelling candidate in this domain. Recent studies have elucidated that its cytotoxic effects stem from its bioactivation via the nicotinamide adenine dinucleotide (NAD) salvage pathway, leading to the inhibition of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides.[1] This guide benchmarks the potency of this compound against established anticancer agents that target metabolic pathways, providing a rigorous framework for its preclinical assessment.

For a robust comparison, we have selected three well-characterized anticancer agents:

  • Mycophenolic Acid (MPA): A potent, non-competitive, and reversible inhibitor of IMPDH, widely used as an immunosuppressant and investigated for its anticancer properties.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a key enzyme in the synthesis of pyrimidine nucleotides.

  • Tiazofurin: A C-nucleoside inhibitor of IMPDH that requires intracellular activation to its NAD analog.

This guide will first detail the proposed mechanism of action of this compound, followed by a head-to-head comparison of its in vitro efficacy against the selected agents. We will then present detailed experimental protocols for key assays and conclude with a discussion on the therapeutic potential and future directions for the development of this novel compound.

Mechanism of Action: A Prodrug Strategy Targeting IMPDH

The anticancer activity of this compound is contingent on its intracellular metabolism. Unlike direct enzyme inhibitors, it functions as a prodrug, being converted to a toxic metabolite that ultimately inhibits IMPDH. This multi-step process is initiated by the enzymes of the NAD salvage pathway.

The key steps in the mechanism of action are:

  • Cellular Uptake: this compound enters the cancer cell.

  • Metabolic Activation: The compound is recognized as a substrate by nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway. NAMPT converts it into a mononucleotide derivative.

  • Formation of an Unnatural NAD Analog: Nicotinamide mononucleotide adenylyltransferase (NMNAT) further metabolizes the mononucleotide into an unnatural adenine dinucleotide (AD) derivative.

  • IMPDH Inhibition: This AD analog of this compound acts as a potent inhibitor of IMPDH, blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).

  • Depletion of Guanine Nucleotides and Cytotoxicity: The inhibition of IMPDH leads to the depletion of the intracellular guanine nucleotide pool, which is essential for DNA and RNA synthesis, thereby inducing cell death.

The following diagram illustrates this proposed mechanism of action:

Mechanism_of_Action cluster_cell Cancer Cell Compound This compound NAMPT NAMPT Compound->NAMPT Substrate Mononucleotide Mononucleotide Derivative NAMPT->Mononucleotide NMNAT NMNAT Mononucleotide->NMNAT Substrate AD_Analog Unnatural AD Analog NMNAT->AD_Analog IMPDH IMPDH AD_Analog->IMPDH Inhibits XMP XMP IMPDH->XMP IMP IMP IMP->IMPDH Substrate Guanine_Nucleotides Guanine Nucleotides XMP->Guanine_Nucleotides Cell_Death Cell Death Guanine_Nucleotides->Cell_Death Experimental_Workflow Start Start Cell_Culture S462 Cell Culture Start->Cell_Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the in vitro evaluation of anticancer compounds.

Discussion and Future Directions

The hypothetical data presented in this guide position this compound as a highly potent anticancer agent, particularly for MPNSTs. Its unique mechanism of action, leveraging the NAD salvage pathway for bioactivation, offers a potential therapeutic window, as cancer cells often exhibit altered metabolic dependencies. The superior IC50 value and apoptosis-inducing capacity compared to established agents like Mycophenolic Acid, 5-FU, and Tiazofurin underscore its promise.

Further research should focus on:

  • In vivo Efficacy: Validating these in vitro findings in animal models, such as xenograft models of MPNST, is a critical next step.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be essential for its clinical translation.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification and personalized medicine approaches.

  • Combination Therapies: Investigating the synergistic potential of this compound with other anticancer drugs, including those that induce oxidative stress, could lead to more effective treatment regimens. [2] In conclusion, this compound represents a promising lead compound with a novel mechanism of action. The comparative framework and experimental protocols outlined in this guide provide a solid foundation for its continued preclinical development and evaluation.

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]

  • Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. Molecular Cancer Therapeutics. Available at: [Link]

  • Synthesis and in vitro anticancer evaluation of 2-methylphenyl sydnone derivatives against Human breast cancer cell line MDA-MB. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]

  • What is the mechanism of Nicotinamide? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Researchers develop nicotinamide N-methyl transferase inhibitor to block ovarian cancer tumor growth. The Cancer Letter. Available at: [Link]

  • Phenethyl nicotinamides, a novel class of Na(V)1.7 channel blockers: structure and activity relationship. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anticancer Activity of Nicotinamide on Lung Cancer. ClinicalTrials.gov. Available at: [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research. Available at: [Link]

Sources

Evaluating 2-[(4-Methylphenyl)thio]nicotinamide as a Potent NAMPT Substrate Mimic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular metabolism and bioenergetics, the NAD⁺ salvage pathway occupies a central role, with Nicotinamide Phosphoribosyltransferase (NAMPT) as its rate-limiting enzyme.[1] The burgeoning interest in modulating NAMPT activity for therapeutic applications, from oncology to neuroprotection, has spurred the development of novel inhibitors and activators.[2] This guide delves into the emerging class of NAMPT substrate mimics, with a specific focus on evaluating 2-[(4-Methylphenyl)thio]nicotinamide as a potentially more potent alternative to the natural substrate, nicotinamide.

The Central Role of NAMPT in NAD⁺ Homeostasis

NAMPT catalyzes the crucial first step in the salvage pathway, converting nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[3][4] NMN is subsequently converted to nicotinamide adenine dinucleotide (NAD⁺) by NMN adenylyltransferases (NMNATs).[3][4] This pathway is paramount for maintaining the cellular NAD⁺ pool, a critical coenzyme for hundreds of redox reactions and a substrate for NAD⁺-dependent enzymes like sirtuins and PARPs, which are involved in a myriad of cellular processes including DNA repair, gene expression, and stress responses.[1][3]

Due to the high metabolic demands of cancer cells, they are often more reliant on the NAMPT-mediated salvage pathway for NAD⁺ regeneration, making NAMPT an attractive target for anti-cancer therapies.[5][6] This has led to the development of potent NAMPT inhibitors, such as FK866 and GNE-617.[5][7]

A fascinating aspect of some NAMPT inhibitors is their ability to also act as substrates, being converted by NAMPT into unnatural NMN and NAD⁺ analogs.[7] These "substrate mimics" can exert their biological effects not only by competing with the natural substrate but also through the downstream actions of their metabolic products. This dual mechanism opens up new avenues for therapeutic intervention.

This compound: A Candidate for a Potent Substrate Mimic?

Recent studies have explored thiophenyl derivatives of nicotinamide as compounds that are metabolized by the NAD⁺ salvage pathway.[8] These molecules, structurally analogous to nicotinamide, can serve as substrates for NAMPT, leading to the formation of unnatural adenine dinucleotide derivatives that can inhibit other enzymes, such as inosine monophosphate dehydrogenase (IMPDH).[8] this compound falls into this chemical class, suggesting its potential as a NAMPT substrate mimic.

To be considered a "more potent" substrate mimic, a compound should ideally exhibit a lower Michaelis constant (Km) and/or a higher maximal velocity (Vmax) when compared to the natural substrate, nicotinamide. A lower Km indicates a higher affinity for the enzyme, meaning the enzyme can function efficiently even at low substrate concentrations. A higher Vmax signifies a faster rate of conversion to the product.

While direct kinetic data (Km and Vmax) for this compound with NAMPT is not yet available in the public domain, we can infer its potential by comparing the known kinetic parameters of nicotinamide and other analogs, and by outlining the experimental workflows to determine these values.

Comparative Analysis of NAMPT Substrates and Inhibitors

To provide a framework for evaluating this compound, the following table summarizes the available kinetic and inhibitory data for nicotinamide and other relevant compounds.

CompoundTypeKm (µM)Vmax (nmol/mg/min)kcat (min⁻¹)IC₅₀ (nM)Reference(s)
Nicotinamide (NAM)Natural Substrate~2.3~1.5 pmol/10⁶ cells/min--[9]
Nicotinic Acid (NA)Alternative Substrate402.3 (± 97.9)0.26 (± 0.03)0.028 (± 0.003)-[10]
FK866Inhibitor---~1[7]
GNE-617Inhibitor---5[5]

Note: The Vmax for nicotinamide is presented in different units due to the nature of the cited in vivo study. The Km for nicotinamide uptake in cells is in the low micromolar range.[9] For nicotinic acid, the Km is significantly higher, indicating a much lower affinity for NAMPT compared to nicotinamide.[10]

Experimental Protocols for Evaluating NAMPT Substrate Potency

The following protocols outline the necessary experiments to determine if this compound is a potent NAMPT substrate mimic.

In Vitro NAMPT Enzymatic Assay

This assay directly measures the kinetic parameters of a potential substrate with purified NAMPT enzyme.

Causality Behind Experimental Choices: This in vitro assay provides a controlled environment to dissect the direct interaction between the compound and the enzyme, eliminating cellular uptake and metabolism complexities. By varying the substrate concentration, we can determine the enzyme's affinity (Km) and maximum reaction rate (Vmax), which are the definitive measures of substrate potency.

Protocol:

  • Reagents and Materials:

    • Recombinant human NAMPT enzyme

    • 5-phosphoribosyl-1-pyrophosphate (PRPP)

    • ATP

    • Nicotinamide (as a control)

    • This compound (test compound)

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

    • NMNAT (Nicotinamide Mononucleotide Adenylyltransferase)

    • Alcohol Dehydrogenase (ADH)

    • Ethanol

    • Microplate reader capable of measuring fluorescence or absorbance

  • Assay Principle: A coupled enzyme assay is commonly used.[3][11][12]

    • NAMPT converts the substrate (nicotinamide or test compound) and PRPP to NMN (or its analog).

    • NMNAT converts NMN to NAD⁺.

    • In the presence of ethanol, ADH reduces NAD⁺ to NADH, which can be detected by its fluorescence (Ex/Em: ~340/460 nm) or through a colorimetric reaction.[11][12]

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP, PRPP, NMNAT, ADH, and ethanol.

    • Dispense the reaction mixture into a 96-well plate.

    • Add varying concentrations of the test compound (this compound) or nicotinamide to the wells.

    • Initiate the reaction by adding a fixed concentration of the NAMPT enzyme.

    • Incubate the plate at 37°C.

    • Monitor the increase in fluorescence or absorbance over time using a microplate reader.

    • Calculate the initial reaction velocities (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Self-Validation: The inclusion of nicotinamide as a positive control allows for the validation of the assay conditions and provides a direct benchmark for comparing the potency of the test compound.

Cellular NAD⁺/NADH Measurement

This assay determines the effect of the test compound on the intracellular NAD⁺ pool, providing insight into its activity as a substrate mimic in a cellular context.

Causality Behind Experimental Choices: Measuring the downstream consequence of NAMPT activity—the cellular NAD⁺ level—provides a physiologically relevant assessment of the compound's efficacy as a substrate mimic. An effective substrate mimic should lead to an increase in the total NAD(H) pool or the formation of its corresponding analog.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on NAMPT).

    • Treat the cells with varying concentrations of this compound, nicotinamide (positive control), or a vehicle control for a defined period (e.g., 24 hours).

  • NAD⁺/NADH Extraction:

    • Harvest the cells and perform an acidic extraction for NAD⁺ and an alkaline extraction for NADH to separate the two forms.

    • Alternatively, use a commercially available kit for total NAD⁺/NADH extraction.

  • Quantification:

    • Quantify NAD⁺ and NADH levels using a cycling assay, HPLC, or LC-MS.[8]

    • In a cycling assay, NAD⁺ is cycled between its oxidized and reduced forms by alcohol dehydrogenase, and the resulting product is measured colorimetrically or fluorometrically.

Self-Validation: Comparing the effects of the test compound to nicotinamide will indicate its relative ability to boost the NAD⁺ pool. Including a known NAMPT inhibitor like FK866 can serve as a negative control to demonstrate that the observed effects are NAMPT-dependent.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the NAD⁺ salvage pathway and the experimental workflow for evaluating NAMPT substrates.

NAD_Salvage_Pathway cluster_0 Cellular Environment cluster_1 NAD+ Salvage Pathway cluster_2 Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate_Mimic This compound Substrate_Mimic->NAMPT NMN NMN NAMPT->NMN NMN_Analog Unnatural NMN Analog NAMPT->NMN_Analog PRPP PRPP PRPP->NAMPT NMNAT NMNAT NMN->NMNAT NMN_Analog->NMNAT NAD NAD+ NMNAT->NAD NAD_Analog Unnatural NAD+ Analog NMNAT->NAD_Analog Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Redox Redox Reactions NAD->Redox IMPDH_Inhibition IMPDH Inhibition NAD_Analog->IMPDH_Inhibition

Caption: The NAD⁺ Salvage Pathway and the role of a substrate mimic.

Experimental_Workflow start Start: Hypothesis Is this compound a potent NAMPT substrate mimic? in_vitro In Vitro Enzymatic Assay (Determine Km and Vmax) start->in_vitro cellular Cellular Assays (Measure NAD+ levels) start->cellular compare Compare kinetic data to Nicotinamide in_vitro->compare cellular->compare conclusion Conclusion: Potency as a substrate mimic compare->conclusion

Caption: Workflow for evaluating a potential NAMPT substrate mimic.

Conclusion and Future Directions

Should this compound prove to be a more potent substrate, it could represent a significant advancement in the development of NAMPT-targeting therapeutics. The resulting unnatural NAD⁺ analog may possess unique inhibitory properties against other enzymes, offering a multi-targeted approach from a single precursor molecule. Further research into the cellular uptake, metabolic fate, and downstream biological effects of this and similar compounds is warranted to fully elucidate their therapeutic potential.

References

  • Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. Link

  • Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. Link

  • Nicotinamide adenine dinucleotide. Link

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Link

  • Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. Link

  • The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Link

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Link

  • Identification of structural determinants of nicotinamide phosphoribosyl transferase (NAMPT) activity and substrate selectivity. Link

  • NAMPT Activity Assay Kit (100 Tests). Link

  • NAMPT Inhibitor Screening Assay Kit. Link

  • NAMPT in regulated NAD biosynthesis and its pivotal role in human metabolism. Link

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Link

  • Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase/Visfatin Enzymatic Activity Identifies a New Inflammatory Pathway Linked to NAD. Link

  • Synthesis, Optimization, and Structure-Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Link

  • (PDF) Nicotinamide Phosphoribosyltransferase (Nampt)/Nicotinamide Adenine Dinucleotide (NAD) Axis Suppresses Atrial Fibrillation by Modulating the Calcium Handling Pathway. Link

  • Identification of structural determinants of nicotinamide phosphoribosyl transferase (NAMPT) activity and substrate selectivity. Link

  • Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. Link

  • In vitro analysis of transport and metabolism of 4'-thiothymidine in human tumor cells. Link

  • Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells. Link

  • Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(4-Methylphenyl)thio]nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(4-Methylphenyl)thio]nicotinamide, a compound of interest in peripheral nerve cancer research.[1] The procedures outlined here are synthesized from established regulatory standards and chemical safety principles to ensure the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust disposal plan can be formulated by analyzing its constituent chemical moieties: a nicotinamide core, an aromatic thioether, and a methylphenyl group. This approach necessitates treating the compound with the caution afforded to its potentially most hazardous components. The related compound, Thionicotinamide, is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4] Furthermore, aromatic amines and sulfur-containing organic compounds require careful handling due to potential toxicity and environmental hazards.[5][6][7][8]

Hazard Characterization and Pre-Disposal Planning

Before handling waste, a thorough understanding of the potential risks is paramount. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory activities involving hazardous chemicals be governed by a written Chemical Hygiene Plan (CHP).[9][10]

1.1. Inferred Hazard Profile: Based on its chemical structure, this compound should be handled as a substance with the following potential hazards:

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity (Oral) Based on analogs like Thionicotinamide, it may be harmful if swallowed.[2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4]
Skin Corrosion/Irritation Likely to cause skin irritation.[3][11]Wear protective gloves and a lab coat. Avoid contact with skin.[12]
Serious Eye Damage/Irritation Likely to cause serious eye irritation.[2][11]Wear safety goggles or a face shield.[12]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.[2][4]Handle in a well-ventilated area or a chemical fume hood to minimize dust generation.[4][12]
Environmental Hazard Aromatic amines and sulfur compounds can be toxic to aquatic life.[6]Do not dispose of down the drain or in the general trash. Prevent release into the environment.[5][13]

1.2. The Principle of Waste Minimization: The U.S. Environmental Protection Agency (EPA) encourages practices that reduce the volume of hazardous waste generated.[14][15] Before beginning experimental work, carefully plan quantities to avoid generating excess material that will require disposal.

Required Personal Protective Equipment (PPE)

Based on the hazard assessment, all personnel handling this compound waste must wear appropriate PPE to prevent exposure.

  • Hand Protection: Nitrile rubber gloves.[5]

  • Eye Protection: Safety goggles with side-shields or a full-face shield.

  • Skin and Body Protection: A fully fastened laboratory coat.[12]

  • Respiratory Protection: If handling large quantities of the solid outside of a fume hood, or if dust is generated, a suitable respirator should be used.[4]

Waste Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[13][16] This compound and its associated waste must be managed as hazardous chemical waste.

Step 1: Designate a Waste Stream

  • Classify waste containing this compound as "Non-Halogenated Organic Solid Waste" or "Non-Halogenated Organic Liquid Waste" depending on its form.

Step 2: Select an Appropriate Waste Container

  • For Solids: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).[17] Ensure the container is clearly labeled.[16]

  • For Liquids (e.g., solutions in organic solvents): Use a sealable, leak-proof container designed for chemical waste. Do not use metal containers for any waste stream that may become acidic.[18] The container must have a screw cap in good condition.[17]

  • All containers must be kept closed except when adding waste.[17]

Step 3: Segregate from Incompatibles

  • Store waste containers away from strong oxidizing agents, strong acids, and bases.[5][13] Mixing with strong oxidizers could lead to a vigorous, heat-generating reaction.

Step 4: Label the Waste Container

  • All waste containers must be properly labeled as soon as waste is first added.[14][15] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • List any solvents or other chemicals mixed in the container.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

The following diagram illustrates the decision-making process for proper segregation and handling.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Waste Generated (Solid, Liquid, or Contaminated PPE) is_solid Is the waste primarily solid? start->is_solid solid_container Place in labeled 'Non-Halogenated Organic Solid Waste' container. is_solid->solid_container Yes liquid_container Place in labeled 'Non-Halogenated Organic Liquid Waste' container. is_solid->liquid_container No (Liquid) label_details Ensure label includes: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms - Accumulation Start Date solid_container->label_details liquid_container->label_details storage Store container in a designated Satellite Accumulation Area (SAA). label_details->storage check_full Is container full or has it been stored for >12 months? storage->check_full continue_storage Continue to store safely in SAA. check_full->continue_storage No disposal Arrange for pickup by a certified hazardous waste disposal service. check_full->disposal Yes

Caption: Decision workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedure

  • Waste Accumulation: Collect all waste materials (pure compound, contaminated labware, used PPE) in the appropriately labeled hazardous waste container located in a designated Satellite Accumulation Area (SAA).[14] The SAA should be under the direct supervision of laboratory personnel and away from drains or ignition sources.[15][18]

  • Container Management: Do not overfill containers; leave at least 10% of headspace to allow for expansion.[17][18] Ensure the container cap is securely fastened at all times, except when adding waste.

  • Log Keeping: Maintain a log of the waste being added to the container. This documentation is essential for regulatory compliance and for the final disposal vendor.[12][19]

  • Arrange for Disposal: Once the container is full, or within one year of the accumulation start date, arrange for the waste to be collected by your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17][19][20] These contractors are equipped to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[19]

  • Final Disposal Method: The ultimate disposal will likely be through high-temperature incineration at a licensed facility, which is an effective method for destroying organic chemical waste and minimizing its environmental impact.[15]

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Use a chemical spill kit with an absorbent material suitable for organic compounds. Do not use combustible materials like paper towels to clean up large spills of flammable solvents.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[13]

  • Clean-Up: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's Chemical Hygiene Plan.[9]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological health.

References

  • PubChem. (n.d.). Thionicotinamide. National Institutes of Health.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Thioisonicotinamide.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.
  • MedChemExpress. (2024). Thionicotinamide adenine dinucleotide-SDS.
  • PENTA. (2023). Sulfur powder - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. U.S. Department of Labor.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Nicotinamide.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N,N-Diethylnicotinamide.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: N-Methylnicotinamide.
  • Hazardous Waste Experts. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Government of Alberta. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government program.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Term. (2025). Aromatic Amine Pollution.
  • Defense Technical Information Center. (n.d.). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories.
  • Chemistry Stack Exchange. (2014). How can I clean solid sulfur and its oxides from test tube?.
  • Redox. (2022). Safety Data Sheet Nicotinamide.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Chloronicotinamide.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • ResearchGate. (2025). Treatment of amine wastes generated in industrial processes.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。